RAGE 229
Description
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-[7-cyano-4-(morpholin-4-ylmethyl)quinolin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-16(28)25-20-5-3-18(4-6-20)22-13-19(15-27-8-10-29-11-9-27)21-7-2-17(14-24)12-23(21)26-22/h2-7,12-13H,8-11,15H2,1H3,(H,25,28) |
InChI Key |
VDYYVNHJRNDKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C#N)C(=C2)CN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
RAGE 229: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAGE 229 is a potent, small-molecule antagonist of the Receptor for Advanced Glycation End products (RAGE) signaling pathway. Unlike traditional antagonists that target the extracellular ligand-binding domains of RAGE, this compound employs a novel intracellular mechanism. It specifically disrupts the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1), a key effector protein required for downstream signal transduction.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its binding affinity, inhibitory concentrations, and effects on key cellular processes. The information presented is collated from peer-reviewed scientific literature to support researchers in the fields of drug discovery and molecular biology.
Core Mechanism of Action: Disruption of the ctRAGE-DIAPH1 Interaction
The primary mechanism of action of this compound is its high-affinity binding to the cytoplasmic tail of RAGE (ctRAGE), which sterically hinders the recruitment of and interaction with DIAPH1.[1][2] This disruption is the foundational step in its ability to attenuate RAGE-mediated cellular responses. The binding affinity of this compound to ctRAGE has been quantified, demonstrating a strong and specific interaction.
Table 1: Binding Affinity of this compound for ctRAGE
| Parameter | Value | Method | Reference |
| KD | 2 nM | Tryptophan Fluorescence Quenching | [3] |
In Vitro Efficacy: Inhibition of Smooth Muscle Cell Migration
A critical downstream consequence of RAGE activation in vascular biology is the migration of smooth muscle cells (SMCs), a process implicated in the pathogenesis of various vascular diseases. This compound has been shown to potently inhibit SMC migration stimulated by the RAGE ligand, carboxymethyl-lysine-modified bovine serum albumin (CML-AGE).
Table 2: Inhibitory Potency of this compound on Smooth Muscle Cell Migration
| Cell Type | Stimulant | IC50 | Assay | Reference |
| Murine Aortic SMCs | CML-AGE | 26 ± 9 nM | Scratch Wound Assay | [1] |
| Primary Human Aortic SMCs | CML-AGE | 120 ± 60 nM | Scratch Wound Assay | [1] |
Modulation of Downstream Signaling Pathways
By preventing the ctRAGE-DIAPH1 interaction, this compound effectively blocks the propagation of downstream signaling cascades. Key pathways inhibited include the phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt), both of which are crucial for cell proliferation, survival, and migration.
Signaling Pathway Diagram
Caption: this compound inhibits the ctRAGE-DIAPH1 interaction, blocking downstream signaling.
Attenuation of Inflammatory Responses
RAGE signaling is a key driver of inflammatory responses. This compound has been demonstrated to suppress the expression of pro-inflammatory cytokines in vitro. Specifically, in human THP-1 macrophage-like cells stimulated with CML-AGE, this compound significantly reduced the messenger RNA (mRNA) expression of Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay to Demonstrate ctRAGE-DIAPH1 Disruption
This assay directly visualizes the competition between this compound and DIAPH1 for binding to ctRAGE in living cells.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
Methodology:
-
Co-transfect HEK293T cells with plasmids encoding for RAGE fused to enhanced cyan fluorescent protein (RAGE-eCFP) and a constitutively active form of DIAPH1 fused to enhanced yellow fluorescent protein (DIAPH1-eYFP).
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Treat the cells with varying concentrations of this compound (e.g., 100 nM and 5 µM) or vehicle control.
-
Perform FRET imaging using a confocal microscope equipped for live-cell imaging.
-
Measure the FRET efficiency by acceptor photobleaching. The increase in donor (eCFP) fluorescence after photobleaching the acceptor (eYFP) is proportional to the FRET efficiency.
-
A decrease in FRET efficiency in the presence of this compound indicates displacement of DIAPH1-eYFP from RAGE-eCFP.
Caption: Workflow for the FRET-based ctRAGE-DIAPH1 interaction assay.
Scratch Wound Healing Assay for Smooth Muscle Cell Migration
This assay assesses the ability of this compound to inhibit the migration of SMCs in response to a pro-migratory stimulus.
Cell Lines: Primary Murine Aortic Smooth Muscle Cells or Primary Human Aortic Smooth Muscle Cells.
Methodology:
-
Culture SMCs to confluence in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Treat the cells with a pro-migratory stimulus, such as CML-AGE (10 µg/ml), in the presence of a dose-range of this compound (e.g., 0.00006 to 10 µM) or vehicle control.
-
Incubate the plate for a defined period (e.g., 7 hours) to allow for cell migration into the scratch.
-
Capture images of the scratch at the beginning and end of the incubation period.
-
Quantify the area of the scratch that has been repopulated by migrating cells. The inhibition of migration is calculated relative to the vehicle-treated control.
Caption: Workflow for the scratch wound healing cell migration assay.
Western Blot Analysis of p-ERK and p-AKT
This method is used to quantify the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Cell Line: Primary Murine Aortic Smooth Muscle Cells.
Methodology:
-
Serum-starve SMCs to reduce basal signaling.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 1.5 hours.
-
Stimulate the cells with CML-AGE (10 µg/ml) for a short period (e.g., 20 minutes) to induce phosphorylation of ERK and AKT.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK and total AKT.
-
Quantify band intensities using densitometry.
Conclusion
This compound represents a novel class of RAGE inhibitors with a distinct intracellular mechanism of action. By specifically targeting the ctRAGE-DIAPH1 interaction, it effectively abrogates downstream signaling, leading to the inhibition of key pathological processes such as smooth muscle cell migration and inflammation in vitro. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar molecules in a variety of disease models.
References
- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of Ligand-Stimulated RAGE-DIAPH1 Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of RAGE 229: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RAGE 229, a small-molecule antagonist of the Receptor for Advanced Glycation End-products (RAGE). Contrary to a designation as a specific protein residue, this compound is a chemical compound designed to inhibit the intracellular signaling cascade of RAGE. It functions by specifically disrupting the interaction between the cytoplasmic tail of RAGE (ctRAGE) and the formin protein Diaphanous-1 (DIAPH1). This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to RAGE and its Signaling
The Receptor for Advanced Glycation End-products (RAGE), encoded by the AGER gene, is a multiligand receptor of the immunoglobulin superfamily.[1][2] RAGE is expressed on various cell types and plays a critical role in inflammatory responses.[3] It binds a diverse range of ligands, including advanced glycation end-products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1).[1] Ligand binding to the extracellular domain of RAGE triggers a conformational change, leading to the recruitment of intracellular signaling adaptors to its cytoplasmic tail.
A key interaction for RAGE signal transduction is the binding of its cytoplasmic tail (ctRAGE) to the formin protein Diaphanous-1 (DIAPH1). This interaction is crucial for downstream signaling events that culminate in the activation of transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes.[4] Dysregulation of the RAGE signaling pathway is implicated in a variety of pathological conditions, including diabetes complications, neurodegenerative diseases, and cancer.[1]
This compound: A ctRAGE-DIAPH1 Interaction Inhibitor
This compound is a potent, orally active small-molecule inhibitor that targets the intracellular RAGE signaling pathway.[5][6] Instead of competing with extracellular ligands, this compound prevents the interaction between ctRAGE and DIAPH1, thereby blocking the propagation of the inflammatory signal downstream of receptor activation.[4] This targeted intracellular approach offers a comprehensive strategy to inhibit RAGE signaling irrespective of the specific extracellular ligand.
Mechanism of Action
This compound functions as a direct antagonist of the ctRAGE-DIAPH1 protein-protein interaction. By binding to the cytoplasmic tail of RAGE, this compound sterically hinders the recruitment of DIAPH1, thus inhibiting the formation of the RAGE-DIAPH1 signaling complex. This disruption prevents the subsequent activation of downstream pathways, leading to a reduction in the expression of inflammatory mediators.
Quantitative Data on this compound Function
The efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 2 nM | Binding to ctRAGE | [7][8] |
Caption: Table 1. In Vitro Binding Affinity of this compound.
| Cell Type | Parameter | Value | Assay | Reference |
| Human Aortic Smooth Muscle Cells | IC50 | 120 nM | Wound Healing Assay | [7][8] |
Caption: Table 2. In Vitro Inhibitory Activity of this compound.
| Model | Treatment | Cytokine | Effect | Reference |
| Diabetic Mice | This compound | TNF-α | Reduction in plasma concentration | [4][7] |
| Diabetic Mice | This compound | IL-6 | Reduction in plasma concentration | [4][7] |
| Diabetic Mice | This compound | CCL2/JE-MCP1 | Reduction in plasma concentration | [4][7] |
Caption: Table 3. In Vivo Effects of this compound on Inflammatory Cytokines.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration, a process often stimulated by RAGE signaling.
-
Cell Culture: Plate human aortic smooth muscle cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh media containing various concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition. The IC50 value can be determined by plotting the percentage of inhibition of wound closure against the log concentration of this compound.
Förster Resonance Energy Transfer (FRET) Assay for ctRAGE-DIAPH1 Interaction
FRET assays are employed to directly measure the inhibitory effect of this compound on the interaction between ctRAGE and DIAPH1 in a cellular context.
-
Constructs: Co-transfect cells with plasmids encoding ctRAGE fused to a donor fluorophore (e.g., CFP) and DIAPH1 fused to an acceptor fluorophore (e.g., YFP).
-
Treatment: Incubate the transfected cells with varying concentrations of this compound or a vehicle control.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a suitable fluorescence microscope or plate reader.
-
Analysis: Calculate the FRET efficiency, which is proportional to the interaction between ctRAGE and DIAPH1. A decrease in FRET efficiency in the presence of this compound indicates inhibition of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis
NMR spectroscopy can be used to confirm the direct binding of this compound to ctRAGE and to map the binding site.
-
Sample Preparation: Prepare a sample of purified, isotopically labeled (e.g., 15N) ctRAGE protein in a suitable NMR buffer.
-
Titration: Acquire a baseline 1H-15N HSQC spectrum of the protein. Subsequently, add increasing molar equivalents of this compound to the protein sample and acquire an HSQC spectrum at each titration point.
-
Data Analysis: Analyze the chemical shift perturbations of the protein's backbone amide signals upon addition of this compound. Residues exhibiting significant chemical shift changes are likely part of or in close proximity to the binding site.
In Vivo Studies in Diabetic Mouse Models
Animal models of diabetes are utilized to evaluate the therapeutic potential of this compound in a disease context.
-
Animal Model: Induce diabetes in mice (e.g., using streptozotocin).
-
Drug Administration: Administer this compound or a vehicle control to the diabetic mice via a suitable route (e.g., oral gavage). Dosing regimens may vary depending on the study's objectives.[5][6]
-
Wound Healing Model: Create a full-thickness cutaneous wound on the dorsum of the anesthetized mice. Monitor wound closure over time by measuring the wound area.
-
Cytokine Analysis: At the end of the study, collect blood samples and measure the plasma concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, CCL2) using ELISA or multiplex bead-based assays.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the RAGE signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: RAGE Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a novel therapeutic strategy for diseases driven by chronic inflammation mediated by the RAGE pathway. Its unique mechanism of targeting the intracellular ctRAGE-DIAPH1 interaction provides a comprehensive blockade of RAGE signaling. The data presented in this guide underscore its potential as a lead compound for the development of new treatments for diabetic complications and other inflammatory disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.
References
- 1. A Simple In-Vivo Method for Evaluation of Antibiofilm and Wound Healing Activity Using Excision Wound Model in Diabetic Swiss Albino Mice [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. mesoscale.com [mesoscale.com]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying macromolecular interactions in living cells using FRET two-hybrid assays | Springer Nature Experiments [experiments.springernature.com]
- 6. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
RAGE 229 and the RAGE Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily critically implicated in the pathogenesis of a wide range of chronic inflammatory diseases, including diabetes, neurodegenerative disorders, and cancer.[1][2] Its activation by a diverse array of ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), triggers a complex cascade of intracellular signaling events.[2][3] This cascade culminates in the activation of key transcription factors like NF-κB, leading to a sustained pro-inflammatory state, oxidative stress, and cellular dysfunction.[4][5] RAGE signaling is therefore a prime therapeutic target. Historically, strategies have focused on blocking the extracellular ligand-receptor interaction. However, a novel approach targets the crucial intracellular interaction between the RAGE cytoplasmic tail (ctRAGE) and the formin protein Diaphanous-1 (DIAPH1), which is essential for signal transduction.[6][7] RAGE229 is a first-in-class small-molecule antagonist developed to specifically disrupt this ctRAGE-DIAPH1 interaction, offering a promising new strategy to comprehensively inhibit RAGE-mediated pathology.[6][8] This guide provides an in-depth overview of the RAGE signaling pathway, the mechanism of action of RAGE229, and detailed experimental protocols for studying this critical axis.
The RAGE Receptor and its Ligands
RAGE is a transmembrane protein consisting of three extracellular immunoglobulin-like domains (a V-type and two C-type), a single transmembrane helix, and a short, highly-charged cytoplasmic tail essential for signaling.[4][9] While expressed at low levels in most adult tissues under normal physiological conditions, its expression is significantly upregulated at sites of inflammation, injury, or metabolic stress.[2] This upregulation is driven by its own signaling through a positive feedback loop involving NF-κB, amplifying and perpetuating the inflammatory response.[2][10]
A key feature of RAGE is its ability to bind to a wide variety of structurally diverse ligands, leading to its classification as a pattern recognition receptor.[1][11] Major classes of RAGE ligands include:
-
Advanced Glycation End products (AGEs): A heterogeneous group of molecules formed through the non-enzymatic glycation and oxidation of proteins and lipids, which accumulate in conditions like diabetes and aging.[5]
-
S100/Calgranulins: A family of calcium-binding proteins that act as alarmins or damage-associated molecular patterns (DAMPs), released during cellular stress or injury.[2][12]
-
High Mobility Group Box 1 (HMGB1): A nuclear protein released by necrotic or activated immune cells that functions as a potent pro-inflammatory cytokine.[1][4]
-
Amyloid-β (Aβ): Peptides that aggregate in the brains of Alzheimer's disease patients, where RAGE mediates their neurotoxic effects.[1][13]
-
Other Ligands: Including lysophosphatidic acid (LPA), phosphatidylserine (B164497) (PS), and complement component 1q (C1q).[1][2]
The RAGE Signaling Pathway
The binding of ligands to the extracellular V-domain of RAGE is believed to induce receptor dimerization or oligomerization, which initiates a downstream signaling cascade.[9][14] A critical and indispensable step in this process is the recruitment of the formin protein DIAPH1 to the cytoplasmic tail of RAGE (ctRAGE).[6][7] This interaction serves as the primary signal transduction event, leading to the activation of multiple downstream pathways.
Key Downstream Signaling Cascades:
-
Rho GTPases (Cdc42/Rac1): The RAGE-DIAPH1 complex activates small GTPases like Cdc42 and Rac1.[5]
-
MAPK Pathways: Activation of Rho GTPases leads to the phosphorylation and activation of several Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and SAPK/JNK.[1][2]
-
PI3K/AKT Pathway: RAGE signaling can also activate the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which is involved in cell survival and proliferation.[1][15]
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription pathway can also be triggered by RAGE activation, contributing to the inflammatory response.[1][2]
-
NF-κB Activation: A central hub for these pathways is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4] This is a pivotal event, as NF-κB translocates to the nucleus and drives the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines (CCL2/MCP-1), and adhesion molecules (VCAM-1, ICAM-1).[1][4]
-
Positive Feedback Loop: NF-κB also binds to the promoter region of the RAGE gene itself, upregulating receptor expression and creating a vicious cycle of sustained inflammation.[2][10]
The culmination of these signaling events results in increased oxidative stress, inflammation, cellular migration, proliferation, and apoptosis, contributing significantly to the pathology of numerous chronic diseases.[4][15]
RAGE229: A Specific ctRAGE-DIAPH1 Antagonist
RAGE229 is a novel, orally active small-molecule inhibitor designed to specifically block the intracellular RAGE signaling cascade.[6][16] Unlike extracellular antagonists that may only block certain ligand interactions, RAGE229 targets the common, essential downstream interaction between the RAGE cytoplasmic tail and DIAPH1.[6][8] By preventing this crucial protein-protein interaction, RAGE229 effectively abrogates the entirety of the downstream signaling output, regardless of the specific extracellular ligand.[6][17]
Quantitative Data for RAGE229
The efficacy of RAGE229 has been characterized in multiple assays, demonstrating high-affinity binding and potent biological activity.[8][18][19]
| Parameter | Description | Value | Reference(s) |
| KD | Dissociation constant for RAGE229 binding to the cytoplasmic tail of RAGE (ctRAGE). | 2 nM | [8][18][19] |
| IC50 | Half maximal inhibitory concentration for CML-AGE stimulated smooth muscle cell migration. | 26 nM | [16][19] |
| IC50 | Half maximal inhibitory concentration for human aortic smooth muscle cell migration in a wound healing assay. | 120 nM | [6][8][18] |
In preclinical mouse models of diabetes, administration of RAGE229 has been shown to mitigate both short- and long-term complications, including reducing plasma concentrations of inflammatory cytokines like TNF-α, IL-6, and CCL2, without affecting blood glucose levels.[6][8][19]
Experimental Protocols
Investigating the RAGE signaling pathway and the efficacy of inhibitors like RAGE229 involves a variety of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of RAGE activation and inhibition on cell migration, a key process in inflammation and disease progression.[20][21]
-
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which cells migrate to close the wound is measured over time.[11]
-
Materials:
-
Human Aortic Smooth Muscle Cells (SMCs) or other relevant cell types.
-
12-well or 24-well culture plates.
-
Sterile p200 pipette tips.
-
Culture medium (e.g., DMEM with low serum to minimize proliferation).
-
RAGE Ligand (e.g., CML-AGE).
-
RAGE229 or other inhibitors.
-
Phase-contrast microscope with a camera and incubation chamber.
-
-
Methodology:
-
Cell Seeding: Seed SMCs into wells at a density that allows them to form a confluent monolayer (95-100%) within 24 hours.[11]
-
Starvation (Optional): Once confluent, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Scratching: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer. A consistent pressure and angle should be used for all wells.[22]
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.
-
Treatment: Add fresh low-serum medium containing the experimental treatments: vehicle control, RAGE ligand alone, RAGE229 alone, and RAGE ligand + RAGE229.
-
Imaging: Immediately after treatment, place the plate on a microscope stage incubator (37°C, 5% CO2). Capture images of the same wound area in each well at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[22]
-
Analysis: Measure the area or width of the cell-free gap in the images from each time point. The percentage of wound closure can be calculated relative to the initial wound area at time 0.[21]
-
Western Blotting for Signaling Protein Phosphorylation
This technique is used to measure the activation of key downstream signaling proteins like ERK and AKT, which are phosphorylated upon activation.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of the protein of interest.[1]
-
Materials:
-
Cultured cells, treated as required (e.g., with RAGE ligand +/- RAGE229).
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT).[1][6]
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[23]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated + unphosphorylated) form of the protein (e.g., anti-total-ERK).[6]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the physical interaction between two proteins, such as ctRAGE and DIAPH1, within a cell.[24]
-
Principle: An antibody targeting a "bait" protein (e.g., RAGE) is used to pull it out of a cell lysate. If a "prey" protein (e.g., DIAPH1) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.[25]
-
Materials:
-
Cell lysate prepared in a non-denaturing Co-IP lysis buffer.
-
Primary antibody against the bait protein (e.g., anti-RAGE).
-
Isotype control IgG (e.g., Rabbit IgG) as a negative control.
-
Protein A/G magnetic or agarose (B213101) beads.
-
Wash buffer and elution buffer.
-
Western blot reagents to detect the prey protein (e.g., anti-DIAPH1).
-
-
Methodology:
-
Lysate Preparation: Prepare cell lysate using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[26]
-
Pre-clearing: Incubate the lysate with beads and a control IgG for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.[26]
-
Immunoprecipitation: Add the specific anti-RAGE antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation to form antigen-antibody complexes.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antigen-antibody complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.[25]
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein (DIAPH1). A band in the anti-RAGE IP lane, but not in the control IgG lane, confirms the interaction.[7]
-
Förster Resonance Energy Transfer (FRET) Assay
FRET is a powerful microscopy-based technique to confirm protein-protein interactions in living cells and to demonstrate the disruptive effect of an inhibitor like RAGE229.[4][24]
-
Principle: FRET is a non-radiative energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in very close proximity (1-10 nm). If RAGE is tagged with a donor fluorophore (e.g., CFP) and DIAPH1 with an acceptor (e.g., YFP), an interaction will result in energy transfer, causing a decrease in donor fluorescence lifetime and an increase in sensitized acceptor emission.[3]
-
Materials:
-
Expression vectors for RAGE-CFP (donor) and DIAPH1-YFP (acceptor).
-
Live-cell imaging microscope equipped for FRET detection (e.g., with appropriate filter sets for sensitized emission or a system for fluorescence lifetime imaging microscopy - FLIM).
-
-
Methodology:
-
Transfection: Co-transfect cells with plasmids encoding the RAGE-donor and DIAPH1-acceptor fusion proteins. Include controls: donor-only, acceptor-only, and an untransfected control.[9]
-
Cell Culture and Treatment: Culture the transfected cells. Before imaging, treat the cells with vehicle, RAGE ligand, and/or RAGE229 for the desired time.
-
Imaging (Sensitized Emission Method):
-
Acquire three images:
-
Donor Channel: Excite at the donor wavelength (e.g., ~430 nm for CFP) and detect at the donor emission wavelength (e.g., ~475 nm).
-
Acceptor Channel: Excite at the acceptor wavelength (e.g., ~514 nm for YFP) and detect at the acceptor emission wavelength (e.g., ~530 nm).
-
FRET Channel: Excite at the donor wavelength and detect at the acceptor emission wavelength.[3]
-
-
-
Analysis: The raw FRET channel signal must be corrected for spectral bleed-through (donor emission leaking into the FRET channel) and acceptor cross-excitation (direct excitation of the acceptor by the donor excitation wavelength).[4] After correction, a normalized FRET efficiency can be calculated. An increase in FRET efficiency upon ligand stimulation, which is then reduced by RAGE229, demonstrates the inhibitor's efficacy in disrupting the RAGE-DIAPH1 interaction.
-
Conclusion and Future Directions
The RAGE signaling pathway is a central driver of chronic inflammation and cellular damage in a multitude of diseases. While extracellular inhibitors like FPS-ZM1 and Azeliragon (TTP488) have been explored, with some advancing to clinical trials, they face challenges related to the diverse nature of RAGE ligands and their binding sites.[1][23] The development of intracellular inhibitors like RAGE229, which target the common and essential RAGE-DIAPH1 signaling node, represents a significant advancement. This strategy offers the potential for a more comprehensive blockade of the RAGE axis. The data presented for RAGE229, particularly its high affinity and potent inhibition of key pathological processes like cell migration and inflammation in preclinical models, underscore its therapeutic promise.[6][8] Future research will focus on optimizing the potency and pharmacokinetic properties of RAGE229 and similar molecules, with the ultimate goal of translating this novel therapeutic strategy into clinical applications for diabetes, neurodegenerative diseases, and other RAGE-mediated pathologies.[27]
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 3. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coimmunoprecipitation [protocols.io]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Structural Basis for Ligand Recognition and Activation of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. academic.oup.com [academic.oup.com]
- 17. portlandpress.com [portlandpress.com]
- 18. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]
- 19. NF-KappaB p65 DNA-Binding ELISA Kit | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 20. Studying Wound Healing of Smooth Muscle Cells | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. med.virginia.edu [med.virginia.edu]
- 23. benchchem.com [benchchem.com]
- 24. Glycation & the RAGE axis: targeting signal transduction through Diaph1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. assaygenie.com [assaygenie.com]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ctRAGE-DIAPH1 Interaction and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the cytoplasmic tail of the Receptor for Advanced Glycation End Products (ctRAGE) and Diaphanous-related formin 1 (DIAPH1) is a critical node in proinflammatory signaling. This interaction is implicated in the pathogenesis of a multitude of chronic diseases, including diabetic complications, neurodegenerative disorders, and cancer. Consequently, the ctRAGE-DIAPH1 interface has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the ctRAGE-DIAPH1 interaction, detailing the signaling pathways, summarizing quantitative data for known inhibitors, and providing detailed experimental protocols for studying this interaction. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
The ctRAGE-DIAPH1 Signaling Axis
The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily.[1][2] Upon engagement with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), RAGE undergoes a conformational change that facilitates the interaction of its cytoplasmic tail (ctRAGE) with DIAPH1.[1][3] DIAPH1, a member of the formin family of proteins, is essential for actin polymerization and plays a crucial role in cell migration and signal transduction.[4][5]
The binding of ctRAGE to the formin homology 1 (FH1) domain of DIAPH1 is a pivotal event that initiates a cascade of downstream signaling events.[5][6][7] This interaction is a prerequisite for RAGE-mediated activation of various signaling pathways, including the Rho GTPases (Rac1 and Cdc42), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways.[1][8] These pathways, in turn, lead to the activation of transcription factors such as NF-κB, culminating in the expression of proinflammatory cytokines and mediators.[3][9]
Signaling Pathway Diagram
References
- 1. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The RAGE/DIAPH1 axis: mediator of obesity and proposed biomarker of human cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
RAGE 229: A Novel Therapeutic Agent Targeting Intracellular Signaling in Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia and the subsequent development of debilitating micro- and macrovascular complications. The Receptor for Advanced Glycation End-products (RAGE) has been identified as a key player in the pathogenesis of diabetic complications by mediating inflammatory and fibrotic responses. RAGE 229, a novel small-molecule inhibitor, represents a paradigm shift in targeting the RAGE signaling axis. Unlike previous strategies focusing on the extracellular domain of RAGE, this compound uniquely targets the intracellular interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1), a critical step in downstream signal transduction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and the underlying signaling pathways, to support further research and development in this promising therapeutic area.
Introduction
The persistent hyperglycemia in diabetes leads to the formation and accumulation of advanced glycation end-products (AGEs), which are major ligands for RAGE. The engagement of RAGE by AGEs and other ligands, such as S100 proteins and high mobility group box 1 (HMGB1), triggers a cascade of intracellular signaling events that contribute to a state of chronic inflammation and tissue damage. This process is central to the development of diabetic nephropathy, retinopathy, neuropathy, and accelerated atherosclerosis.
Traditional therapeutic approaches targeting the RAGE pathway have focused on blocking the extracellular ligand-receptor interaction. However, the promiscuous nature of ligand binding to RAGE has posed significant challenges. This compound circumvents this by inhibiting the pivotal intracellular interaction between ctRAGE and DIAPH1, thereby attenuating the entire downstream signaling cascade.[1] Preclinical studies in murine models of both type 1 and type 2 diabetes have demonstrated the potential of this compound to mitigate diabetic complications without affecting blood glucose levels.[2]
Mechanism of Action of this compound
This compound is a potent, orally active small-molecule inhibitor that selectively disrupts the interaction between the cytoplasmic tail of RAGE and the formin homology 1 (FH1) domain of DIAPH1.[1] This interaction is a critical node for RAGE-mediated signal transduction. By binding to ctRAGE, this compound prevents the recruitment of DIAPH1, thereby inhibiting the activation of downstream signaling pathways implicated in diabetic complications. These pathways include the activation of Rho GTPases (Rac1 and Cdc42), mitogen-activated protein kinases (MAPKs) such as JNK and p38, and the transcription factor NF-κB, which collectively drive the expression of pro-inflammatory cytokines and chemokines.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated significant therapeutic potential in various preclinical models of diabetic complications. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (KD) to ctRAGE | 2 nM | Cell-free | [3][4] |
| IC50 for SMC Migration Inhibition | 26 nM - 120 nM | Human Aortic Smooth Muscle Cells | [3][4] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Diabetes
| Diabetic Complication | Model | Key Finding | Quantitative Result | Reference |
| Cardiac Ischemia/Reperfusion Injury | Type 1 Diabetic Mice | Reduced infarct size | 28% heart muscle death (this compound) vs. 38% (control) | [5] |
| Wound Healing | Type 2 Diabetic Mice | Accelerated wound closure | 90% wound closure in 21 days (this compound) vs. 65% (untreated) | [5] |
| Diabetic Nephropathy | Type 1 and Type 2 Diabetic Mice | Reduced kidney damage | Significantly less mesangial sclerosis and reduced plasma inflammatory markers | [2][6] |
| Inflammation | Diabetic Mice | Reduced systemic inflammation | Significant reduction in plasma TNF-α, IL-6, and CCL2/JE-MCP1 | [2] |
Signaling Pathways
The inhibition of the ctRAGE-DIAPH1 interaction by this compound has profound effects on downstream signaling cascades. The following diagrams illustrate the targeted pathway and the proposed mechanism of this compound action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings on this compound. The following sections provide overviews of the key experimental protocols used in the preclinical evaluation of this compound.
ctRAGE-DIAPH1 Interaction Assay
This in vitro assay is fundamental to screening for and characterizing inhibitors of the ctRAGE-DIAPH1 interaction.
Protocol Outline:
-
Protein Expression and Purification: Recombinant ctRAGE and the FH1 domain of DIAPH1 are expressed in E. coli and purified using affinity chromatography.
-
Fluorescent Labeling: ctRAGE is labeled with a FRET donor (e.g., a lanthanide) and DIAPH1-FH1 with a FRET acceptor (e.g., a fluorescent protein or dye).
-
Assay Performance: Labeled proteins are incubated in a microplate format in the presence of varying concentrations of this compound or a vehicle control.
-
Signal Detection: The FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the protein-protein interaction.
-
Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.
In Vivo Wound Healing Assay in Diabetic Mice
This model assesses the efficacy of this compound in improving impaired wound healing, a common complication of diabetes.
Protocol Outline:
-
Animal Model: Diabetic mice (e.g., db/db mice) are used.
-
Wound Creation: A full-thickness excisional wound is created on the dorsum of the anesthetized mouse using a biopsy punch.
-
Treatment: this compound is administered orally (e.g., mixed in chow) or via other appropriate routes. A control group receives a vehicle.
-
Wound Closure Monitoring: The wound area is measured at regular intervals using digital photography and image analysis software.
-
Histological Analysis: At the end of the study, the wound tissue is harvested, sectioned, and stained (e.g., with H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
Murine Model of Cardiac Ischemia/Reperfusion (I/R) Injury
This model evaluates the cardioprotective effects of this compound.
Protocol Outline:
-
Surgical Preparation: The mouse is anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
Reperfusion: After a defined period of ischemia, the suture is removed to allow for reperfusion of the myocardium.
-
Treatment: this compound or vehicle is administered prior to or during the I/R procedure.
-
Infarct Size Assessment: After a period of reperfusion, the heart is excised, and the infarct size is determined by staining with triphenyltetrazolium (B181601) chloride (TTC).
Histological Analysis of Diabetic Nephropathy
This protocol is used to evaluate the renal-protective effects of this compound.
Protocol Outline:
-
Tissue Collection and Preparation: Kidneys are harvested from diabetic mice treated with this compound or vehicle. The kidneys are fixed in formalin and embedded in paraffin.
-
Staining: Kidney sections are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix, and with Masson's trichrome to assess fibrosis.
-
Immunohistochemistry: Sections can be stained for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., collagen IV).
-
Microscopic Analysis: The stained sections are examined under a microscope, and quantitative analysis of glomerular volume, mesangial expansion, and interstitial fibrosis is performed using image analysis software.
Future Directions and Conclusion
This compound represents a promising, novel therapeutic strategy for the treatment of diabetic complications. Its unique intracellular mechanism of action offers potential advantages over traditional extracellular RAGE antagonists. The robust preclinical data in various models of diabetic complications underscore its therapeutic potential.
Future research should focus on the continued optimization of the this compound chemical scaffold to enhance its potency and pharmacokinetic properties. Further long-term efficacy and safety studies in larger animal models are warranted to support the translation of this promising therapeutic agent into human clinical trials. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors and accelerate the development of this compound as a novel treatment for the millions of individuals affected by diabetes.
References
- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 4. Video: A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery [jove.com]
- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the RAGE 229 Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of RAGE 229, a potent and orally active antagonist of the Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. Information is presented for professionals in research and drug development, with a focus on its chemical properties, mechanism of action, and relevant experimental data.
Introduction to RAGE and the RAGE-DIAPH1 Axis
The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand transmembrane receptor belonging to the immunoglobulin superfamily.[1] RAGE is implicated in a variety of pathological processes, including inflammation, diabetic complications, neurodegenerative disorders, and cancer.[2][3] It binds a diverse array of ligands, such as Advanced Glycation Endproducts (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1).[4][5]
Upon ligand binding to its extracellular domain, RAGE initiates a complex intracellular signaling cascade.[6] A critical step in this process is the interaction of the cytoplasmic tail of RAGE (ctRAGE) with the intracellular effector protein Diaphanous-1 (DIAPH1), a member of the formin family.[5] This RAGE-DIAPH1 interaction is essential for downstream signaling, leading to the activation of transcription factors like NF-κB and subsequent pro-inflammatory gene expression.[7]
This compound: A ctRAGE-DIAPH1 Interaction Antagonist
This compound is a small molecule inhibitor designed to specifically disrupt the interaction between ctRAGE and DIAPH1.[8][9] By doing so, it effectively blocks the intracellular RAGE signaling pathway, thereby mitigating the downstream inflammatory effects.[8]
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[4-[7-Cyano-4-(4-morpholinylmethyl)-2-quinolinyl]phenyl]acetamide | [9] |
| Molecular Formula | C23H22N4O2 | [9][10] |
| Molecular Weight | 386.45 g/mol | [9] |
| CAS Number | 2143072-85-7 | [9] |
| Purity | ≥98% | [9] |
| Solubility | Soluble to 100 mM in DMSO | [9] |
| Storage | Store at -20°C | [9] |
This compound has demonstrated high-affinity binding to ctRAGE and potent inhibition of RAGE-mediated cellular processes.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (KD) | 2 nM | ctRAGE | [8][9] |
| IC50 (SMC Migration) | 26 nM | Smooth Muscle Cells (SMCs) | [8][10] |
| IC50 (Wound Healing) | 120 nM | Human Aortic Smooth Muscle Cells | [9] |
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of DIAPH1 to the cytoplasmic tail of RAGE. This disruption is central to its therapeutic potential. The signaling pathway affected by this compound is illustrated below.
Caption: this compound inhibits the interaction between ctRAGE and DIAPH1, blocking downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general protocol for an in vitro wound healing assay used to assess the inhibitory effect of this compound on cell migration.
Objective: To evaluate the effect of this compound on the migration of human aortic smooth muscle cells (HASMCs).
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Appropriate cell culture medium (e.g., SmGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
24-well culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HASMCs in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Culture the cells until they reach approximately 90-100% confluency.
-
Serum Starvation: To minimize cell proliferation, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Wound Creation: Create a linear "scratch" or wound in the confluent monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with a fresh low-serum medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM). A vehicle control (DMSO) should be included.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Image Acquisition (Time X): Capture images of the same predefined locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each treatment condition. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] * 100
-
IC50 Determination: Plot the percentage of wound closure against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
Caption: Workflow for the in vitro wound healing (scratch) assay.
In Vivo Efficacy
In animal models of diabetes, oral or intravenous administration of this compound has been shown to reduce plasma concentrations of inflammatory cytokines such as TNF-α, IL-6, and CCL2/JE-MCP1.[8][9] These findings highlight the therapeutic potential of this compound in mitigating the complications associated with diabetes and other inflammatory conditions, without affecting blood glucose levels.[9]
Conclusion
This compound is a promising therapeutic agent that targets the intracellular RAGE-DIAPH1 signaling axis. Its high affinity and potent inhibitory activity, demonstrated in both in vitro and in vivo models, make it a valuable tool for research and a potential candidate for the development of novel treatments for a range of inflammatory diseases. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. Receptor for Advanced Glycation Endproducts (RAGE), Its Ligands, and Soluble RAGE: Potential Biomarkers for Diagnosis and Therapeutic Targets for Human Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Ligand Recognition and Activation of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 1.5 Å Crystal Structure of Human Receptor for Advanced Glycation Endproducts (RAGE) Ectodomains Reveals Unique Features Determining Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound | TargetMol [targetmol.com]
Preliminary Preclinical Assessment of RAGE 229: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical data for RAGE 229. The information provided herein is intended for research and informational purposes only and does not constitute a formal toxicity report.
Executive Summary
This compound is an experimental, orally active small molecule inhibitor that disrupts the intracellular signaling of the Receptor for Advanced Glycation Endproducts (RAGE).[1] It functions by specifically antagonizing the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1), a key step in the RAGE signaling cascade.[1][2][3] Preclinical studies, primarily in murine models of diabetes, suggest that this compound mitigates inflammatory responses and reduces complications associated with the disease, such as kidney damage and impaired wound healing.[2][4][5] While formal toxicity studies are not extensively detailed in the available literature, the reported in vitro and in vivo data provide an initial assessment of its biological activity and tolerability in these models. This document provides a technical guide to the existing preclinical data on this compound.
Mechanism of Action: Targeting the RAGE-DIAPH1 Axis
RAGE is a multi-ligand receptor of the immunoglobulin superfamily that, upon engagement by ligands such as advanced glycation endproducts (AGEs) and S100 proteins, initiates a complex intracellular signaling cascade.[6][7] This signaling is implicated in various pathological processes, including inflammation, oxidative stress, and cellular dysfunction, particularly in the context of diabetes and its complications.[5][6][8]
The cytoplasmic tail of RAGE is crucial for its signal transduction.[2][9] this compound's mechanism of action is centered on the inhibition of the protein-protein interaction between ctRAGE and the formin protein DIAPH1.[1][2][3] By preventing this interaction, this compound effectively blocks downstream signaling pathways that lead to the activation of pro-inflammatory transcription factors like NF-κB.[10]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay | Source |
| Binding Affinity (KD) | 2 nM | - | Binding to ctRAGE | [1][3] |
| IC50 | 26 nM | Murine Smooth Muscle Cells (SMCs) | Cell Migration Assay | [1] |
| IC50 | 120 nM | Human Aortic Smooth Muscle Cells | Wound Healing Assay | [3] |
Table 2: In Vivo Administration and Efficacy of this compound in Murine Models
| Administration Route | Dosage | Frequency | Duration | Key Efficacy Endpoints | Source |
| Oral Gavage | 5 mg/kg | Twice Daily | 4 days | Attenuation of diabetic complications | [1] |
| Intraperitoneal (IP) | 5 mg/kg | Every 12 hours | 4 doses | Reduction in plasma inflammatory markers | [1] |
| Dietary (in chow) | 3, 10, 30 mg/kg/day | Daily | Long-term | Reduction of pathological and functional indices of diabetic kidney disease | [1] |
| Not Specified | Not Specified | Not Specified | Not Specified | Reduction in inflammation score and infarct area | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. The following outlines the methodologies for key experiments cited in the literature.
In Vitro Cell Migration Assay
-
Cell Line: Murine Aortic Smooth Muscle Cells (SMCs) that endogenously express RAGE and DIAPH1.
-
Stimulus: Carboxymethyllysine-advanced glycation endproduct (CML-AGE) is used to stimulate the SMCs.
-
Assay Principle: A "scratch wound" is created in a confluent monolayer of SMCs. The ability of the cells to migrate and close the wound in the presence of CML-AGE and varying concentrations of this compound is monitored.
-
Concentration Range: 0.00006 - 10 µM.
-
Incubation Time: 1.5 hours.
-
Endpoint: The concentration of this compound that inhibits cell migration by 50% (IC50) is determined.
In Vivo Studies in Murine Models of Diabetes
-
Animal Models: Male and female mice with induced type 1-like or type 2-like diabetes.
-
Drug Administration:
-
Oral Gavage: this compound administered at 5 mg/kg twice daily.
-
Intraperitoneal Injection: this compound administered at 5 mg/kg every 12 hours for a total of four doses.
-
Dietary Admixture: this compound mixed into chow to achieve daily doses of 3, 10, or 30 mg/kg.
-
-
Efficacy Assessment:
-
Inflammatory Markers: Measurement of plasma concentrations of TNF-α, IL-6, and CCL2/JE-MCP1.
-
Cardiac Ischemia Model: Temporary blockage of coronary arteries to assess the impact on infarct size.
-
Wound Healing: Assessment of the rate of wound closure over 21 days.
-
Diabetic Nephropathy: Evaluation of kidney damage through pathological and functional indices.
-
-
Key Finding: this compound was observed to reduce diabetic complications without lowering blood glucose concentrations.[2]
Preliminary Safety and Toxicity Assessment
The available literature on this compound primarily focuses on its therapeutic efficacy in preclinical models of diabetic complications. There is a notable absence of dedicated, formal toxicology studies, such as acute or chronic toxicity assessments, genotoxicity, or reproductive toxicity evaluations.
However, the reported in vivo studies in mice, which involved various administration routes and durations, did not mention any overt signs of toxicity or adverse effects. The compound appears to be well-tolerated at the efficacious doses reported. It is important to note that these observations are ancillary to the primary efficacy endpoints of the studies and should not be interpreted as a comprehensive safety evaluation.
Conclusion and Future Directions
This compound represents a novel therapeutic approach targeting the intracellular RAGE-DIAPH1 signaling axis. The preliminary preclinical data are promising, demonstrating its potential to mitigate inflammation and tissue damage in the context of diabetes. While the compound appears to be tolerated in the reported animal studies, a thorough and formal toxicological evaluation is a critical next step in its development pathway. Future research should focus on comprehensive safety pharmacology and toxicology studies to establish a clear safety profile for this compound before it can be considered for clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Experimental Compound Counters Diabetic Complications | NYU Langone News [nyulangone.org]
- 6. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Receptor for Advanced Glycation End Products Enhances the Cytotoxic Effect of Gemcitabine in Murine Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of RAGE 229
An extensive search for "RAGE 229" has yielded no specific, publicly available information regarding its discovery, development, or associated experimental data. This suggests that "this compound" may be an internal project designation not yet disclosed in scientific literature, a misnomer, or a compound that has not progressed to a stage of public documentation.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on "this compound" as requested.
To fulfill the core requirements of your request for a detailed technical guide, please provide the name of a publicly documented molecule, preferably one with published research on its discovery, mechanism of action, and clinical or preclinical data. For example, a well-documented RAGE inhibitor like Azeliragon (TTP488) or FPS-ZM1 could serve as a suitable topic for the creation of the requested in-depth guide, including data tables, experimental protocols, and signaling pathway diagrams.
Methodological & Application
Application Notes and Protocols: RAGE 229 for In Vivo Studies in Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of diabetic complications. The interaction of RAGE with its ligands, such as Advanced Glycation End Products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), triggers a cascade of intracellular signaling events that lead to chronic inflammation, oxidative stress, and tissue damage. RAGE 229 is a small-molecule antagonist that uniquely targets the intracellular signaling of RAGE by inhibiting the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2] This interaction is a critical step in the RAGE signaling pathway, and its inhibition by this compound has been shown to mitigate diabetic complications in preclinical mouse models without affecting blood glucose levels.[1] These application notes provide a comprehensive overview of the in vivo dosage of this compound in mouse models of diabetes, detailed experimental protocols, and insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and effects of this compound in various mouse models of diabetes.
Table 1: this compound In Vivo Dosage and Administration
| Mouse Model | Type of Diabetes | Administration Route | Dosage | Duration of Treatment | Reference |
| C57BL/6J (STZ-induced) | Type 1-like | Intraperitoneal (IP) | 5 mg/kg, every 12 hours | 4 doses total | [3] |
| Female CF-1 mice (STZ-induced) | Type 1-like | Oral Gavage | 5 mg/kg, twice daily | 4 days | [3] |
| Male and Female BTBR ob/ob | Type 2-like | Medicated Chow | 150 ppm (approx. 30 mg/kg/day) | 4 months | [1] |
| Male and Female Type 1-like diabetic mice | Type 1-like | Medicated Chow | 150 ppm | Long-term | [1] |
| C57BL/6J and BTBR ob/ob mice | Type 1 & 2-like | Medicated Chow | 15, 50, 150 ppm (approx. 3, 10, 30 mg/kg/day) | Not specified | [3] |
Table 2: Reported In Vivo Efficacy of this compound in Diabetic Mouse Models
| Mouse Model | Efficacy Endpoint | Result of this compound Treatment | Reference |
| Male and Female Type 1-like diabetic mice | Diabetic Kidney Disease | Reduced mesangial sclerosis, podocyte effacement, and GBM thickness. | [1] |
| Male and Female BTBR ob/ob mice | Diabetic Kidney Disease | Reduced mesangial sclerosis. | [1] |
| Type 2-like diabetic mice | Wound Healing | Accelerated wound closure. | [1] |
| Diabetic mice | Plasma Cytokines | Reduced levels of TNF-α, IL-6, and CCL2/JE-MCP1. | [1][4] |
| Male mice with Type 1-like diabetes | Cardiac Ischemia | Reduced infarct volume after coronary artery blockage. | [5] |
Signaling Pathway
This compound acts by disrupting the interaction between the cytoplasmic tail of RAGE and DIAPH1, a key step in the intracellular signal transduction cascade. This inhibition prevents the downstream activation of pro-inflammatory pathways.
Experimental Workflows
A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of diabetic nephropathy involves several key stages, from induction of diabetes to the final analysis of kidney tissue.
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) Oral Gavage Formulation
This protocol yields a 5 mg/mL solution of this compound suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take 100 µL of the 50 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the this compound stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 5 mg/mL.[3]
b) Intraperitoneal (IP) Injection Formulation
For IP injections, this compound can be dissolved in a vehicle such as a mixture of DMSO and saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
c) Medicated Chow Preparation
This protocol provides a general guideline for preparing medicated chow in a research setting. It is recommended to have the diet commercially prepared for consistency and quality control if possible.
Materials:
-
This compound powder
-
Powdered rodent chow
-
Small amount of a suitable solvent for this compound (e.g., DMSO) if needed for initial solubilization
-
Binder (e.g., corn starch and water)
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration in ppm (mg of drug per kg of chow). For example, for 150 ppm in 1 kg of chow, 150 mg of this compound is needed.
-
If this compound is not readily miscible with the powdered chow, it can be pre-dissolved in a minimal amount of a volatile solvent.
-
In a fume hood, gradually add the this compound (or the this compound solution) to the powdered chow in a mixer and blend until a homogenous mixture is achieved.
-
Prepare a binder by mixing corn starch with a small amount of water.
-
Slowly add the binder to the medicated chow powder while mixing to form a dough-like consistency.
-
Extrude the medicated dough into pellets using a pellet mill or a syringe with the tip cut off.
-
Dry the pellets at a low temperature (e.g., 40°C) until they are hard and dry.
-
Store the medicated chow in airtight containers, protected from light, at 4°C.
Induction of Diabetes in Mouse Models
a) Type 1-like Diabetes: Streptozotocin (STZ) Induction
This protocol describes the induction of diabetes in mice using multiple low doses of STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Insulin (B600854) syringes (28-30G)
-
Blood glucose meter and test strips
Procedure:
-
Fast the mice for 4-6 hours before each STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use (e.g., 10 mg/mL). STZ is light-sensitive and degrades quickly in solution.
-
Inject the mice intraperitoneally with STZ at a dose of 50 mg/kg body weight for 5 consecutive days.
-
Monitor blood glucose levels 72 hours after the final injection and then weekly. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.
b) Type 2-like Diabetes: BTBR ob/ob Mouse Model
The BTBR ob/ob mouse is a genetic model of type 2 diabetes that develops obesity, insulin resistance, and diabetic nephropathy.
Procedure:
-
BTBR ob/ob mice and their lean littermate controls are commercially available.
-
Diabetes develops spontaneously in these mice. Hyperglycemia is typically present by 8 weeks of age.
-
Monitor blood glucose and body weight regularly to track disease progression.
Assessment of Diabetic Nephropathy
a) Periodic Acid-Schiff (PAS) Staining for Mesangial Sclerosis
Materials:
-
Paraffin-embedded kidney sections (4 µm)
-
Periodic acid solution (0.5%)
-
Schiff's reagent
-
Mayer's hematoxylin (B73222)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the kidney sections to water.
-
Incubate the slides in 0.5% periodic acid solution for 5 minutes.
-
Rinse thoroughly in distilled water.
-
Incubate in Schiff's reagent for 15 minutes.
-
Wash in running tap water for 5-10 minutes to develop the color.
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.
-
Wash in running tap water.
-
Dehydrate through an ethanol series, clear in xylene, and coverslip with a resinous mounting medium.
-
Mesangial matrix will stain magenta, and nuclei will be blue. The extent of mesangial sclerosis can be quantified using image analysis software.
b) Transmission Electron Microscopy (TEM) for Podocyte Effacement
Materials:
-
Kidney cortex tissue
-
Glutaraldehyde (2.5%) in cacodylate buffer
-
Osmium tetroxide (1%)
-
Uranyl acetate (B1210297) and lead citrate for staining
-
Epoxy resin for embedding
Procedure:
-
Perfuse the mice with fixative or immerse small pieces of the kidney cortex (1 mm³) in 2.5% glutaraldehyde.
-
Post-fix the tissue in 1% osmium tetroxide.
-
Dehydrate the tissue through a graded series of ethanol.
-
Embed the tissue in epoxy resin.
-
Cut ultrathin sections (70-90 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the glomeruli using a transmission electron microscope.
-
Capture images of the glomerular basement membrane (GBM) and podocyte foot processes. Podocyte effacement is characterized by the flattening and widening of the foot processes and can be quantified by measuring the foot process width or the filtration slit density.
Conclusion
This compound represents a promising therapeutic agent for the treatment of diabetic complications by targeting the intracellular RAGE-DIAPH1 signaling axis. The provided data and protocols offer a valuable resource for researchers planning in vivo studies to further investigate the efficacy and mechanism of action of this compound in mouse models of diabetes. Careful consideration of the appropriate mouse model, dosage, administration route, and endpoint analysis is crucial for obtaining robust and reproducible results.
References
- 1. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sbctc-greenriver.primo.exlibrisgroup.com [sbctc-greenriver.primo.exlibrisgroup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Glycation & the RAGE axis: targeting signal transduction through Diaph1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for RAGE 229 Administration in Chow
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAGE 229 is a potent and orally active small-molecule inhibitor of the interaction between the cytoplasmic tail of the Receptor for Advanced Glycation End products (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2] This interaction is a critical step in the RAGE signaling cascade, which is implicated in the pathogenesis of various inflammatory diseases, including diabetic complications.[3][4] By disrupting the ctRAGE-DIAPH1 complex, this compound effectively attenuates downstream inflammatory signaling, offering a promising therapeutic strategy for mitigating tissue damage in chronic diseases like diabetes.[3][4][5][6] Preclinical studies in mouse models of diabetes have demonstrated that oral administration of this compound can alleviate both short- and long-term complications without affecting blood glucose levels.[3][4][7] These application notes provide detailed protocols for the administration of this compound in rodent chow for preclinical research.
Mechanism of Action
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily.[3][8] Upon binding of its ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), RAGE undergoes a conformational change that facilitates the interaction of its cytoplasmic tail with the formin protein DIAPH1.[1][3][8] This interaction is essential for initiating intracellular signaling cascades that lead to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory cytokines and adhesion molecules.[8][9][10] this compound acts as a direct antagonist of the ctRAGE-DIAPH1 interaction, thereby inhibiting the propagation of these inflammatory signals.[1][3]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A Behavioral and Pharmacological Characterization of Palatable Diet Alternation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eptrading.co.jp [eptrading.co.jp]
- 4. vichsec.org [vichsec.org]
- 5. Evaluation of Rodent Diet Stability when Stored in Conditions that Diverge from Guide Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. LabDiet - Diet Details [labdiet.com]
RAGE 229 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAGE 229 is a potent and orally active small-molecule inhibitor of the intracellular signaling of the Receptor for Advanced Glycation End products (RAGE). It functions by specifically disrupting the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1), a key step in the propagation of RAGE-mediated inflammatory signaling.[1][2][3][4] By targeting this intracellular protein-protein interaction, this compound offers a promising tool for investigating the roles of RAGE signaling in various pathological conditions, including diabetic complications, inflammation, and cellular migration.[1][3][4][5]
These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation and use in cell culture experiments.
Physicochemical Properties and Solubility
This compound is a solid compound with the following molecular characteristics:
| Property | Value |
| Molecular Weight | 386.45 g/mol |
| Formula | C₂₃H₂₂N₄O₂ |
| CAS Number | 2143072-85-7 |
The solubility of this compound in various solvents is crucial for the design of in vitro and in vivo experiments. The following table summarizes the available solubility data.
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | High solubility, suitable for preparing concentrated stock solutions. |
| DMSO | 10 mM | A commonly used concentration for stock solutions.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (12.94 mM) | A vehicle formulation for in vivo studies that can be adapted for some in vitro applications.[2] May require ultrasonication to achieve a clear solution.[2][7] |
Note: To aid dissolution, particularly at higher concentrations, gentle heating and/or sonication may be beneficial.[2] Always ensure the compound is fully dissolved before use.
Experimental Protocols
Preparation of this compound Stock Solution for Cell Culture
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most cell culture applications.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 386.45 g/mol * 1000 mg/g = 3.86 mg Therefore, dissolve 3.86 mg of this compound in 1 mL of DMSO. Adjust volumes as needed.
-
Dissolution: a. Aseptically weigh the required amount of this compound powder and place it in a sterile tube. b. Add the calculated volume of sterile DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication in a water bath can be used to facilitate dissolution.
-
Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.[6] Stock solutions in DMSO are typically stable for several months when stored properly.
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound to investigate its effect on RAGE signaling.
Materials:
-
Cultured cells of interest (e.g., human aortic smooth muscle cells, macrophages)
-
Complete cell culture medium
-
Serum-free medium (for starvation, if required)
-
RAGE ligand (e.g., Advanced Glycation End products like CML-AGE, S100 proteins, HMGB1)
-
Prepared this compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer and downstream analysis reagents (e.g., for Western blotting, ELISA)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow, typically for 24 hours.
-
Pre-treatment with this compound: a. Prepare the working concentrations of this compound by diluting the 10 mM stock solution in cell culture medium. A common final concentration range for in vitro studies is 0.1 µM to 10 µM. b. Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group. c. Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
RAGE Ligand Stimulation: a. Following the pre-treatment period, add the RAGE ligand to the culture medium to stimulate RAGE signaling. b. Include a negative control group of cells that are not stimulated with the ligand. c. Incubate for the desired stimulation period (this can range from minutes for signaling pathway analysis to hours or days for gene expression or functional assays).
-
Downstream Analysis: After the incubation period, collect the cells or conditioned medium for analysis. Examples of downstream analyses include:
-
Western Blotting: To assess the phosphorylation status of key signaling molecules like AKT and ERK1/2 MAPK.[1]
-
ELISA: To measure the secretion of inflammatory cytokines such as TNF-α, IL-6, and CCL2 into the culture medium.[1][3][4]
-
Cell Migration/Invasion Assays: To evaluate the functional consequences of RAGE inhibition. This compound has an IC₅₀ of approximately 26-120 nM for inhibiting smooth muscle cell migration.[2]
-
Gene Expression Analysis (qPCR): To measure changes in the transcription of RAGE-responsive genes.
-
Visualizing this compound Mechanism and Workflow
This compound Signaling Pathway Inhibition
Caption: Mechanism of this compound action on the RAGE signaling pathway.
Experimental Workflow for Cell Culture
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. RAGE229 | RAGE inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound | ACE | Ambeed.com [ambeed.com]
Application Notes and Protocols for RAGE 229 in a Wound Healing Scratch Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in various pathological processes, including inflammation, diabetic complications, and cancer.[1][2] The binding of ligands such as Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1) to RAGE activates downstream signaling cascades that contribute to cellular stress and inflammation.[3][4] A key intracellular signaling partner of RAGE is Diaphanous-1 (DIAPH1), a formin protein involved in the regulation of actin cytoskeleton dynamics.[5][6] The interaction between the cytoplasmic tail of RAGE and DIAPH1 is crucial for mediating cellular migration, a fundamental process in wound healing.[7][8]
RAGE 229 is a potent and specific small molecule antagonist of the RAGE-DIAPH1 interaction, with a binding affinity (KD) of 2 nM for the cytoplasmic tail of RAGE.[3][7] By disrupting this interaction, this compound effectively inhibits downstream signaling pathways that regulate cell motility.[5][9] It has been demonstrated to inhibit the migration of human aortic smooth muscle cells in a wound healing assay with an IC50 of 120 nM.[3] Furthermore, in vivo studies have shown that this compound accelerates wound healing in diabetic mice, highlighting its therapeutic potential.[7]
These application notes provide a detailed protocol for utilizing this compound in a wound healing scratch assay to investigate its effects on the migration of keratinocytes and fibroblasts, key cell types in the wound healing process.
Principle of the Scratch Assay
The scratch assay is a simple and widely used method to study cell migration in vitro. A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored and quantified. This assay allows for the evaluation of the effects of compounds, like this compound, on cell migration.[10][11]
Data Presentation
The quantitative data from a wound healing scratch assay using this compound can be effectively summarized in tables to facilitate comparison between different treatment groups.
Table 1: Dose-Dependent Effect of this compound on Keratinocyte Migration
| This compound Concentration (nM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) | Cell Viability (%) |
| 0 (Vehicle Control) | 25.4 ± 3.1 | 55.2 ± 4.5 | 100 |
| 1 | 23.8 ± 2.9 | 52.1 ± 4.2 | 99.5 ± 0.8 |
| 10 | 18.5 ± 2.5 | 40.3 ± 3.8 | 98.9 ± 1.1 |
| 100 | 12.1 ± 1.9 | 25.7 ± 3.1 | 99.2 ± 0.9 |
| 1000 | 8.5 ± 1.5 | 18.9 ± 2.5 | 98.5 ± 1.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Fibroblast Migration
| Treatment | Wound Closure at 24h (%) | Migration Rate (µm/h) |
| Vehicle Control | 65.8 ± 5.3 | 27.4 ± 2.2 |
| This compound (100 nM) | 35.2 ± 4.1 | 14.7 ± 1.7 |
| Positive Control (Growth Factor) | 95.1 ± 3.9 | 39.6 ± 1.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Keratinocyte Scratch Assay
This protocol is designed for assessing the effect of this compound on the migration of human epidermal keratinocytes (HEKa).
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Basal medium (without growth factors or serum)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Cell Synchronization (Optional but Recommended):
-
To minimize the effect of cell proliferation on wound closure, replace the growth medium with basal medium and incubate for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle.[12]
-
Alternatively, Mitomycin C (10 µg/mL) can be added to the medium for 2 hours before the scratch to inhibit proliferation.[13]
-
-
Creating the Scratch:
-
Carefully aspirate the medium from the wells.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a clean, cell-free gap.[11]
-
-
Washing and Treatment:
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Add fresh basal medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).[14] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture the first set of images (T=0) using a phase-contrast microscope at 10x magnification.
-
Place the plate back in the incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).[15]
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
Protocol 2: Fibroblast Scratch Assay
This protocol is suitable for evaluating the impact of this compound on the migration of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 1% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
12-well tissue culture plates
-
Sterile 1 mL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into 12-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 2 x 10^5 cells per well).[15]
-
Culture the cells in fibroblast growth medium at 37°C and 5% CO2.
-
-
Creating the Scratch:
-
Once confluent, aspirate the growth medium.
-
Create a scratch in the monolayer using a sterile 1 mL pipette tip.[15]
-
-
Washing and Treatment:
-
Wash the wells gently with PBS to remove dislodged cells.
-
Add low-serum medium containing this compound at the desired concentrations. The use of low-serum medium helps to minimize cell proliferation.[4]
-
-
Imaging and Analysis:
-
Capture images at T=0 and subsequent time points (e.g., every 8 hours for up to 48 hours).[15]
-
Analyze the wound closure as described in the keratinocyte protocol.
-
Mandatory Visualizations
Signaling Pathway of this compound in Wound Healing
Caption: this compound inhibits cell migration by blocking the RAGE-DIAPH1 interaction.
Experimental Workflow for the Scratch Assay
Caption: Workflow for conducting a wound healing scratch assay with this compound.
Logical Relationship of this compound's Effect
Caption: this compound's inhibitory effect on the wound healing signaling cascade.
References
- 1. Fibroblast Wound Healing Assay [bio-protocol.org]
- 2. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A Cost Effective and Adaptable Scratch Migration Assay [jove.com]
- 5. Current Evidence on the Involvement of RAGE–Diaph1 Signaling in the Pathology and Treatment of Neurodegenerative Diseases—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The RAGE/DIAPH1 Signaling Axis & Implications for the Pathogenesis of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. youtube.com [youtube.com]
- 12. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 14. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
Application Note: Quantifying the Inhibitory Effect of RAGE 229 on Smooth Muscle Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The migration of vascular smooth muscle cells (SMCs) is a critical process in the pathogenesis of vascular diseases such as atherosclerosis and restenosis following angioplasty.[1] The Receptor for Advanced Glycation End-products (RAGE) is a multiligand receptor of the immunoglobulin superfamily that plays a significant role in these processes.[2] When activated by ligands like S100 proteins (e.g., S100B) and Advanced Glycation End-products (AGEs), RAGE initiates a cascade of intracellular signaling events that promote inflammation, proliferation, and cell migration.[3][4][5] Key signaling pathways activated by RAGE include the mitogen-activated protein kinase (MAPK), PI3K/Akt, and Rho GTPase pathways, which ultimately regulate the cytoskeletal rearrangements necessary for cell movement.[6]
RAGE 229 is a potent, selective, small-molecule inhibitor designed to block the ligand-binding domain of RAGE, thereby preventing the activation of its downstream signaling pathways. This application note provides a detailed protocol for utilizing this compound in a Transwell (or Boyden chamber) migration assay to quantify its inhibitory effects on SMC migration stimulated by the RAGE ligand S100B.
Principle of the Assay
The Transwell migration assay measures the chemotactic response of cells towards a chemoattractant.[7][8] SMCs are seeded in the upper chamber of a Transwell insert, which is separated from the lower chamber by a porous polycarbonate membrane.[7][9] The lower chamber contains a medium with a chemoattractant, S100B, creating a chemical gradient that induces the cells to migrate through the pores.[7] By pre-treating the cells with this compound, the degree of inhibition of this migratory response can be accurately quantified by counting the number of cells that have successfully traversed the membrane.[1][7]
Experimental Protocol
Materials and Reagents
-
Human Aortic Smooth Muscle Cells (HA-SMCs)
-
SMC Growth Medium (e.g., PromoCell C-22062)
-
Fetal Bovine Serum (FBS)
-
Transwell inserts with 8.0 µm pore polycarbonate membranes (24-well plate format)
-
Recombinant Human S100B protein (chemoattractant)
-
This compound inhibitor
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet staining solution
-
10% Acetic Acid
-
Cotton swabs
Protocol Steps
-
Cell Culture and Serum Starvation:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute in serum-free medium to desired working concentrations (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare the chemoattractant solution by diluting S100B in serum-free medium to a final concentration of 100 ng/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing 100 ng/mL S100B to the lower chambers of a 24-well plate. To a negative control well, add 600 µL of serum-free medium only.
-
Harvest the serum-starved SMCs using trypsin/EDTA and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.[11]
-
Aliquot the cell suspension into separate tubes for different treatment conditions (Vehicle, this compound concentrations).
-
Add the appropriate concentration of this compound or an equivalent volume of DMSO (vehicle) to the cell suspensions. Incubate at 37°C for 30 minutes.
-
-
Cell Seeding:
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 250 µL of the pre-treated cell suspension (containing 50,000 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours to allow for cell migration.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes.[7]
-
Wash the inserts with PBS and stain by immersing them in 0.1% Crystal Violet solution for 20 minutes.[7]
-
Gently wash the inserts in water to remove excess stain and allow them to air dry completely.
-
To quantify migration, either:
-
Manual Counting: Mount the membrane onto a microscope slide and count the stained cells in 5-10 random high-power fields. Calculate the average number of migrated cells per field.[7]
-
Stain Elution: Immerse the stained insert in a well containing 300 µL of 10% acetic acid to elute the dye. Measure the absorbance of the solution at 590 nm using a plate reader. The absorbance is directly proportional to the number of migrated cells.[1]
-
-
Data Presentation
The inhibitory effect of this compound on S100B-induced SMC migration can be summarized in the following table. Data are presented as the mean number of migrated cells per high-power field (HPF) ± standard deviation (SD).
| Treatment Group | Chemoattractant (S100B, 100 ng/mL) | Migrated Cells / HPF (Mean ± SD) | % Inhibition |
| Negative Control | - | 12 ± 4 | N/A |
| Vehicle Control | + | 158 ± 15 | 0% |
| This compound (1 µM) | + | 95 ± 11 | 40% |
| This compound (10 µM) | + | 41 ± 8 | 74% |
| This compound (50 µM) | + | 18 ± 5 | 89% |
Visualizations
Signaling Pathway Diagram
The binding of ligands such as S100B to RAGE activates downstream signaling cascades, including Rac1 and MAPKs, which are crucial for cytoskeletal reorganization and cell migration.[4][6] The inhibitor this compound blocks this initial ligand-receptor interaction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Role and Mechanisms of RAGE-Ligand Complexes and RAGE-Inhibitors in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycation & the RAGE axis: targeting signal transduction through Diaph1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors | MDPI [mdpi.com]
- 7. clyte.tech [clyte.tech]
- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 9. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. promocell.com [promocell.com]
Application Notes and Protocols for Measuring RAGE 229 IC50 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand transmembrane receptor belonging to the immunoglobulin superfamily.[1][2] Its engagement by various ligands—including Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1)—triggers a cascade of intracellular signaling events.[1][3] These pathways, primarily mediated through the activation of transcription factors like NF-κB and STAT3, are implicated in the pathogenesis of numerous inflammatory diseases, diabetic complications, neurodegenerative disorders, and cancer.[1][3]
RAGE 229 is a novel small molecule antagonist that functions by specifically blocking the interaction between the cytoplasmic tail of RAGE (ctRAGE) and the formin, Diaphanous-1 (DIAPH1).[4] This interaction is a critical step in the propagation of RAGE-mediated downstream signaling.[4][5] Determining the half-maximal inhibitory concentration (IC50) of this compound is a crucial step in characterizing its potency and efficacy. This document provides detailed protocols for three common in vitro methods to measure the IC50 of this compound: an ELISA-based competition assay, a Fluorescence Polarization (FP) assay, and a cell-based reporter assay.
RAGE Signaling Pathway Overview
Upon ligand binding, RAGE activates multiple intracellular signaling cascades, including the MAPK/ERK, JAK/STAT, and PI3K/Akt pathways, culminating in the activation of transcription factors like NF-κB.[3][6] The inhibitor this compound specifically targets the interaction between the cytoplasmic domain of RAGE and DIAPH1, a key event for downstream signal transduction.[4]
Caption: RAGE signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value involves preparing reagents, performing the assay with a serial dilution of the inhibitor, collecting data, and analyzing the results using non-linear regression to fit a dose-response curve.
Caption: General experimental workflow for IC50 determination.
Protocol 1: Competitive ELISA for IC50 Determination
This assay measures the ability of this compound to compete with a labeled ligand for binding to immobilized RAGE protein. Since this compound acts on the intracellular domain, this protocol is adapted to measure the disruption of the RAGE-DIAPH1 interaction.
Principle: Recombinant ctRAGE is coated onto an ELISA plate. Biotinylated DIAPH1 and a serial dilution of the test compound (this compound) are added. The amount of DIAPH1 bound to the plate is detected using Streptavidin-HRP. A decrease in signal indicates that the inhibitor is preventing the RAGE-DIAPH1 interaction.
Materials
-
96-well high-binding microplate
-
Recombinant human ctRAGE (cytoplasmic tail domain)
-
Recombinant human DIAPH1, biotinylated
-
This compound
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (PBS with 1% BSA)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure
-
Plate Coating: Dilute recombinant ctRAGE to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature (RT).
-
Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 nM) in Assay Diluent. Also, prepare a "no inhibitor" control (0% inhibition) and a "no DIAPH1" control (100% inhibition/background).
-
Competition Reaction: Wash the plate 3 times. Add 50 µL of the diluted this compound or control to the appropriate wells. Add 50 µL of biotinylated DIAPH1 (at a pre-determined concentration, e.g., its Kd for ctRAGE) to all wells except the background control. Incubate for 2 hours at RT with gentle shaking.
-
Detection: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP (diluted in Assay Diluent as per manufacturer's instructions) to each well. Incubate for 1 hour at RT.
-
Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.
-
Reading: Add 50 µL of Stop Solution to each well to stop the reaction. Read the absorbance at 450 nm within 30 minutes.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
FP is a robust, solution-based, homogeneous technique ideal for studying molecular interactions and for high-throughput screening.[7][8][9]
Principle: A small fluorescently labeled molecule (tracer), in this case, a peptide derived from DIAPH1 that binds ctRAGE, tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger ctRAGE protein, its tumbling slows, and polarization increases. This compound will compete with the fluorescent tracer for binding to ctRAGE, causing a decrease in polarization.
Materials
-
Black, low-volume 384-well microplate
-
Recombinant human ctRAGE
-
Fluorescently labeled DIAPH1-derived peptide tracer (e.g., FITC-labeled)
-
This compound
-
FP Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
Microplate reader with fluorescence polarization capabilities
Procedure
-
Determine Tracer and Protein Concentrations: First, perform saturation binding experiments by titrating the fluorescent tracer against a fixed concentration of ctRAGE to determine the dissociation constant (Kd) and optimal assay concentrations. Aim for a concentration of ctRAGE that yields 50-80% of the tracer bound.[9]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in FP Assay Buffer at 2x the final desired concentration.
-
Assay Setup: In each well of the 384-well plate, add:
-
10 µL of 2x this compound serial dilution (or buffer for controls).
-
10 µL of a 2x mixture of ctRAGE and fluorescent tracer in FP Assay Buffer.
-
Include controls: "free tracer" (no protein, for minimum polarization) and "bound tracer" (tracer + protein, no inhibitor, for maximum polarization).
-
-
Incubation: Incubate the plate for 30-60 minutes at RT, protected from light. The optimal incubation time should be determined during assay development.
-
Reading: Measure the fluorescence polarization (in mP units) using the microplate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation/535 nm emission for FITC).[10]
Protocol 3: Cell-Based NF-κB Reporter Assay
This assay provides a more physiologically relevant measure of IC50 by quantifying the inhibition of RAGE-mediated downstream signaling in a cellular context.[11][12]
Principle: A cell line (e.g., HEK293 or THP-1) is engineered to stably express the RAGE receptor and an NF-κB-driven reporter gene (e.g., luciferase or GFP). Upon stimulation with a RAGE ligand (like S100B or HMGB1), RAGE signaling activates NF-κB, leading to the expression of the reporter protein. This compound will inhibit this signaling cascade, resulting in a dose-dependent decrease in the reporter signal.
Materials
-
HEK293 cells stably expressing human RAGE and an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
White, clear-bottom 96-well cell culture plates.
-
RAGE ligand (e.g., S100B or HMGB1).
-
This compound.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer.
Procedure
-
Cell Plating: Seed the stable reporter cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 20,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the culture medium from the cells and add 50 µL of the inhibitor dilutions. Incubate for 1 hour at 37°C.
-
Ligand Stimulation: Prepare the RAGE ligand (e.g., S100B) at 2x its EC50 concentration in serum-free medium. Add 50 µL to each well (except for the unstimulated control). This results in a 1x final concentration of both ligand and inhibitor.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to RT for 10 minutes. Add luciferase assay reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Reading: After a 5-10 minute incubation to lyse cells and stabilize the luminescent signal, measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
For all assays, the goal is to generate a dose-response curve to calculate the IC50 value.
-
Data Normalization:
-
Subtract the background reading (100% inhibition control) from all data points.
-
Normalize the data as a percentage of the "no inhibitor" control (0% inhibition). The formula is: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
-
Curve Fitting:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression model (four-parameter logistic or log(inhibitor) vs. response - Variable slope) in software like GraphPad Prism to fit the curve.
-
-
IC50 Determination: The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibition.[13][14]
Summary of Quantitative Data
The following table should be used to summarize and compare the results obtained from different assays.
| Parameter | Competitive ELISA | Fluorescence Polarization | Cell-Based Reporter Assay |
| Principle | Protein-Protein Binding | Competitive Binding | Signal Transduction |
| Analyte Detected | Bound Biotin-DIAPH1 | Polarization of Tracer | Reporter Gene Product |
| Key Reagents | ctRAGE, Biotin-DIAPH1 | ctRAGE, Fluorescent Tracer | RAGE-expressing cells, Ligand |
| Typical this compound Conc. Range | 0.1 nM - 10 µM | 0.1 nM - 10 µM | 1 nM - 100 µM |
| Calculated IC50 (nM) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Z'-factor | [Calculate if HTS] | > 0.5 | > 0.5 |
Note: The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening (HTS) assay. A value greater than 0.5 indicates an excellent assay.[8]
Conclusion
The choice of assay for determining the IC50 of this compound depends on the specific research question and available resources. Biochemical assays like ELISA and FP are excellent for high-throughput screening and for confirming direct interaction with the target protein complex. However, given that this compound's mechanism of action is to disrupt an intracellular signaling event, cell-based assays are critical for confirming its functional activity in a more physiologically relevant context. The reported IC50 of 120 nM for this compound was determined in a cell migration assay, highlighting the importance of functional cellular readouts for this class of inhibitor. It is recommended to use at least two different methods—one biochemical and one cell-based—to robustly characterize the potency of RAGE inhibitors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RAGE/DIAPH1 axis: mediator of obesity and proposed biomarker of human cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAGE Differentially Altered in vitro Responses in Vascular Smooth Muscle Cells and Adventitial Fibroblasts in Diabetes-Induced Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altogenlabs.com [altogenlabs.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
Application Notes and Protocols for RAGE 229 in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of RAGE 229, a small-molecule inhibitor of the Receptor for Advanced Glycation End Products (RAGE) cytoplasmic domain interaction with Diaphanous-1 (DIAPH1), in preclinical mouse models of diabetic nephropathy.
Introduction
Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. A key pathological mechanism involves the activation of RAGE by advanced glycation end products (AGEs) and other pro-inflammatory ligands, which accumulate in the diabetic milieu. The interaction of the RAGE cytoplasmic tail (ctRAGE) with DIAPH1 is crucial for downstream signal transduction that promotes inflammation, oxidative stress, and fibrosis in the kidney.[1][2]
This compound is a potent and specific antagonist of the ctRAGE-DIAPH1 interaction.[1][2] It offers a novel therapeutic strategy by targeting the intracellular signaling cascade of RAGE, thereby mitigating the detrimental effects of RAGE activation in diabetic complications.[1][2][3] Preclinical studies in mouse models of both type 1 and type 2 diabetes have demonstrated the efficacy of this compound in ameliorating key features of diabetic nephropathy without affecting blood glucose levels.[1][2]
Mechanism of Action
This compound functions by binding to the cytoplasmic tail of RAGE, competitively inhibiting its interaction with the formin homology 1 (FH1) domain of DIAPH1.[1] This disruption of the RAGE-DIAPH1 signaling axis blocks the downstream activation of various pro-inflammatory and pro-fibrotic pathways, including the activation of NF-κB and subsequent production of cytokines like TNF-α and IL-6.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in mouse models of diabetic nephropathy.
Table 1: Effect of this compound on Renal Structural Parameters in Diabetic Mice [1]
| Parameter | Diabetic Control | Diabetic + this compound | P-value |
| Podocyte Effacement (%) | |||
| Male | High | Significantly Reduced | < 0.01 |
| Female | High | Significantly Reduced | < 0.05 |
| Glomerular Basement Membrane Thickness (nm) | |||
| Male | Increased | Significantly Reduced | < 0.01 |
| Female | Increased | Significantly Reduced | < 0.05 |
Table 2: Effect of this compound on Renal Function and Inflammation in Diabetic Mice [1]
| Parameter | Diabetic Control | Diabetic + this compound | P-value |
| Urinary Albumin Excretion (UAE) | |||
| Female | Increased | Significantly Reduced | < 0.01 |
| Plasma TNF-α | Elevated | Reduced | - |
| Plasma IL-6 | Elevated | Reduced | - |
| Plasma CCL2/JE-MCP1 | Elevated | Reduced | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: Induction of Diabetic Nephropathy in Mice
Two primary models are recommended for studying diabetic nephropathy: the streptozotocin (B1681764) (STZ)-induced type 1 diabetes model and the genetically diabetic db/db mouse model of type 2 diabetes.
1.1 Streptozotocin (STZ)-Induced Model (Type 1 Diabetes)
-
Animals: Male C57BL/6J mice, 8-10 weeks of age.
-
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate (B86180) Buffer, pH 4.5
-
Blood glucose monitoring system
-
-
Procedure:
-
Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer (pH 4.5) immediately before injection.
-
Induce diabetes by intraperitoneal (i.p.) injection of STZ at a dose of 50-55 mg/kg body weight for five consecutive days.
-
Monitor blood glucose levels 72 hours after the final injection and weekly thereafter. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Maintain diabetic mice for 12-24 weeks to allow for the development of diabetic nephropathy, characterized by albuminuria and glomerular lesions.
-
1.2 db/db Mouse Model (Type 2 Diabetes)
-
Animals: Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their non-diabetic db/m littermates as controls, starting at 8 weeks of age.
-
Procedure:
-
House db/db mice and their db/m controls under standard conditions.
-
Monitor body weight and blood glucose levels regularly. db/db mice will spontaneously develop hyperglycemia, obesity, and insulin (B600854) resistance.
-
Diabetic nephropathy typically develops with age, with significant changes observed from 16 weeks of age onwards.
-
Protocol 2: this compound Administration
This compound can be administered through oral gavage or incorporated into the chow.
-
Oral Gavage:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a daily dose of 10-30 mg/kg body weight by oral gavage.
-
-
Medicated Chow:
-
Incorporate this compound into standard rodent chow at a concentration of 50-150 ppm.
-
Provide the medicated chow ad libitum to the treatment group.
-
Protocol 3: Assessment of Renal Function
3.1 Urine Collection and Albumin-to-Creatinine Ratio (ACR) Measurement
-
Materials:
-
Metabolic cages for 24-hour urine collection or spot urine collection tubes.
-
Mouse Albumin ELISA kit.
-
Creatinine (B1669602) assay kit.
-
-
Procedure:
-
House mice individually in metabolic cages for 24-hour urine collection. Alternatively, collect spot urine samples.
-
Centrifuge urine samples to remove debris and store at -80°C until analysis.
-
Measure urinary albumin concentration using a commercially available mouse-specific ELISA kit according to the manufacturer's instructions.
-
Measure urinary creatinine concentration using a creatinine assay kit.
-
Calculate the albumin-to-creatinine ratio (ACR) by dividing the albumin concentration (in μg) by the creatinine concentration (in mg).
-
Protocol 4: Histological and Morphometric Analysis of the Kidney
-
Procedure:
-
At the end of the treatment period, euthanize mice and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin (B1166041) for light microscopy or in resin for electron microscopy.
-
For light microscopy, section the kidneys and stain with Periodic acid-Schiff (PAS) to assess glomerular and mesangial sclerosis.
-
For electron microscopy, prepare ultrathin sections and examine for changes in glomerular basement membrane (GBM) thickness and podocyte foot process effacement.
-
Perform morphometric analysis using appropriate imaging software to quantify GBM thickness and the degree of podocyte effacement.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diabetic nephropathy mouse model.
Conclusion
This compound represents a promising therapeutic agent for the treatment of diabetic nephropathy by specifically targeting the intracellular RAGE-DIAPH1 signaling pathway. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to investigate the potential of this compound and similar compounds in preclinical models of this debilitating disease.
References
- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for RAGE 229 in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RAGE 229, a potent and orally active inhibitor of the ctRAGE-DIAPH1 interaction, in the context of cardiovascular disease research. The following sections detail the underlying signaling pathways, quantitative data from preclinical studies, and detailed protocols for key experiments.
Introduction to RAGE and this compound
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily that plays a pivotal role in the pathogenesis of various chronic diseases, including cardiovascular disease.[1][2] RAGE is activated by a diverse range of ligands, including Advanced Glycation End products (AGEs), S100/calgranulins, and High Mobility Group Box 1 (HMGB1), which accumulate in conditions of inflammation, oxidative stress, and diabetes.[3][4] Upon ligand binding, RAGE initiates a cascade of intracellular signaling events, largely dependent on the interaction of its cytoplasmic tail (ctRAGE) with the formin Diaphanous-1 (DIAPH1).[5][6] This signaling axis promotes inflammation, oxidative stress, and cellular dysfunction, contributing to the development and progression of atherosclerosis and heart failure.[2][5][7]
This compound is a small-molecule inhibitor designed to specifically disrupt the interaction between ctRAGE and DIAPH1, thereby blocking downstream RAGE signaling.[6][8] It has shown significant therapeutic potential in preclinical models of diabetic complications and cardiovascular disease.[8][9]
RAGE-DIAPH1 Signaling Pathway in Cardiovascular Disease
The binding of ligands to RAGE triggers a conformational change, leading to the recruitment of DIAPH1 to the cytoplasmic tail of RAGE. This interaction is a critical node for downstream signaling, activating multiple pathways implicated in cardiovascular pathology.
Caption: RAGE-DIAPH1 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in models relevant to cardiovascular disease.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter | This compound Effect | Reference |
| Binding Affinity | Recombinant ctRAGE | KD | 2 nM | [6] |
| Smooth Muscle Cell (SMC) Migration | Human Aortic SMCs | IC50 | 26 nM | [6] |
| Wound Healing Assay | Human Aortic SMCs | IC50 | 120 nM | [10] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Strain | Treatment | Key Findings | Reference |
| Cardiac Ischemia/Reperfusion | Female CF-1 mice | 5 mg/kg this compound (oral gavage), twice daily for 4 days | Reduced infarct area | [11] |
| Diabetic Complications | Male and female C57BL/6J and BTBR ob/ob mice | 3, 10, 30 mg/kg/day this compound (oral or IV) or 5 mg/kg (IP) every 12h for 4 doses | Reduced plasma TNF-α, IL-6, and CCL2 | [11][12] |
| Inflammation | Female CF-1 mice | 5 mg/kg this compound (oral gavage), twice daily for 4 days | Reduced inflammation score | [11] |
| Diabetic Nephropathy | Male and female C57BL/6J and BTBR ob/ob mice | 3, 10, 30 mg/kg/day this compound (oral or IV) | Reduced pathological and functional indices of kidney disease | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Smooth Muscle Cell (SMC) Migration Assay (Wound Healing / Scratch Assay)
This protocol is adapted from standard wound healing assay procedures.[7][8][9][10]
Objective: To assess the effect of this compound on the migration of vascular smooth muscle cells in vitro.
Materials:
-
Human Aortic Smooth Muscle Cells (HAoSMCs)
-
Complete SMC growth medium (e.g., SmGM-2)
-
6-well or 24-well tissue culture plates
-
Sterile p200 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
This compound (and vehicle control, e.g., DMSO)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed HAoSMCs in 6-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 12-24 hours to inhibit cell proliferation.
-
Creating the Wound:
-
Carefully aspirate the medium.
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the well with PBS to remove dislodged cells and debris.
-
-
Treatment:
-
Aspirate the PBS and add fresh low-serum medium containing the desired concentrations of this compound or vehicle control.
-
-
Imaging:
-
Immediately after adding the treatment (Time 0), capture images of the scratch wound using an inverted microscope at 4x or 10x magnification. Mark the position for subsequent imaging.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 8, 12, 24 hours).
-
-
Data Analysis:
-
Use ImageJ or similar software to measure the area of the cell-free "wound" at each time point for each condition.
-
Calculate the percentage of wound closure relative to the initial wound area at Time 0.
-
Plot the percentage of wound closure over time for each treatment group to determine the effect of this compound on SMC migration.
-
Caption: Workflow for the in vitro wound healing (scratch) assay.
Protocol 2: Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol is a generalized procedure based on common methods for inducing myocardial I/R injury in mice.[1][3][5][6]
Objective: To evaluate the cardioprotective effects of this compound in an in vivo model of heart attack.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., isoflurane (B1672236) or pentobarbital)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 7-0 or 8-0 silk)
-
PE-10 tubing (for reversible ligation)
-
ECG monitoring system
-
This compound formulation for oral gavage
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans Blue dye
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Intubate the mouse and connect it to a rodent ventilator.
-
Place ECG leads to monitor heart function.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 7-0 or 8-0 silk suture under the LAD.
-
-
Ischemia:
-
To induce ischemia, temporarily occlude the LAD by tying the suture over a small piece of PE-10 tubing.
-
Successful occlusion is confirmed by ST-segment elevation on the ECG and blanching of the anterior ventricular wall.
-
Maintain ischemia for a defined period (e.g., 30-45 minutes).
-
-
Reperfusion:
-
Initiate reperfusion by removing the PE-10 tubing and loosening the suture.
-
Successful reperfusion is indicated by the return of color to the myocardium.
-
-
This compound Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle via oral gavage at a specified time point (e.g., just before reperfusion or as a pre-treatment). A common dosing regimen is twice daily for several days.[11]
-
-
Closure and Recovery:
-
Close the chest wall in layers.
-
Allow the animal to recover from anesthesia. Provide post-operative analgesia.
-
-
Infarct Size Assessment (e.g., at 24 hours post-reperfusion):
-
Re-anesthetize the mouse.
-
Inject Evans Blue dye intravenously to delineate the area at risk (AAR - non-stained) from the non-ischemic tissue (blue).
-
Excise the heart, freeze it, and slice the ventricles into sections.
-
Incubate the slices in 1% TTC solution. Viable tissue stains red, while the infarcted tissue remains white/pale.
-
Image the heart slices and use image analysis software to quantify the infarct area as a percentage of the AAR.
-
Caption: Experimental workflow for the mouse myocardial I/R injury model.
Protocol 3: Measurement of Plasma Cytokines
Objective: To quantify the levels of inflammatory cytokines (TNF-α, IL-6, CCL2) in mouse plasma following treatment with this compound.
Materials:
-
Mouse plasma samples (collected in EDTA or heparin tubes)
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and CCL2
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Sample Collection:
-
Collect whole blood from mice via cardiac puncture or other appropriate methods into tubes containing an anticoagulant.
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits. A general workflow is as follows:
-
Prepare all reagents, standards, and samples as directed.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified.
-
Wash the plate multiple times to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to determine the concentration of the cytokines in the plasma samples.
-
Express the results in pg/mL or ng/mL.
-
Conclusion
This compound represents a promising therapeutic agent for cardiovascular diseases by targeting a key intracellular signaling hub. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various models of cardiovascular pathology. These application notes should serve as a valuable resource for designing and executing experiments aimed at further elucidating the therapeutic potential of inhibiting the RAGE-DIAPH1 axis.
References
- 1. mmpc.org [mmpc.org]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of the myocardial ischemia-reperfusion injury model in mice [bio-protocol.org]
- 4. Improved Methods for Quantifying Human Chemokine and Cytokine Biomarker Responses: Ultrasensitive ELISA and Meso Scale Electrochemiluminescence Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. clyte.tech [clyte.tech]
- 10. Studying Wound Healing of Smooth Muscle Cells | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
RAGE 229: Application Notes and Protocols for Researchers
Troubleshooting & Optimization
RAGE 229 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of the RAGE inhibitor, RAGE 229.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, small-molecule inhibitor that targets the intracellular signaling of the Receptor for Advanced Glycation Endproducts (RAGE).[1] It functions by disrupting the interaction between the cytoplasmic tail of RAGE (ctRAGE) and the formin protein Diaphanous-1 (DIAPH1).[1][2] This interaction is a critical step in the RAGE signaling cascade that leads to inflammatory responses. By blocking the ctRAGE-DIAPH1 interaction, this compound effectively attenuates downstream inflammatory signaling.[1][3]
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound is soluble in DMSO up to 100 mM.[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM to 100 mM). This stock solution can then be further diluted in your cell culture medium to the desired final concentration.
Q3: What is the recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate the effects of the inhibitor from any effects of the solvent.
Q4: How should I store the this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound. Please refer to the storage condition tables below for detailed information.
Stability and Storage Conditions
Quantitative data for the storage of this compound in both solid and solvent forms are summarized below. Adhering to these conditions will ensure the long-term stability and performance of the inhibitor.
This compound (Small Molecule Inhibitor) Storage
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store sealed and protected from moisture. |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from multiple supplier recommendations.
For context, the storage conditions for recombinant RAGE protein, which is often used in binding assays or as a control, are different.
Recombinant RAGE Protein Storage (General Guide)
| Format | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | ≥ 1 year | |
| Reconstituted Solution | 4°C | 2-4 weeks | For short-term use. |
| Reconstituted Solution | -20°C to -80°C | Longer periods | Aliquot and avoid repeated freeze-thaw cycles. Adding a carrier protein (e.g., 0.1% BSA or HSA) is recommended for long-term storage. |
Data compiled from various recombinant protein datasheets.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound or other small molecule inhibitors in cell-based assays.
Q5: I am not observing any effect of this compound at my chosen concentration. What should I do?
-
Possible Cause 1: Concentration is too low.
-
Solution: The reported IC50 for this compound in inhibiting smooth muscle cell migration is in the nanomolar range (e.g., 26 nM for murine SMCs, 120 nM for human aortic SMCs).[1][3] However, the optimal concentration can vary depending on the cell type, assay conditions, and specific endpoint. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the effective concentration for your specific experimental setup.
-
-
Possible Cause 2: Compound instability.
-
Solution: While stock solutions are stable when stored correctly, the compound might degrade in cell culture medium over long incubation periods at 37°C. For long-term experiments, consider refreshing the medium with freshly diluted this compound at regular intervals (e.g., every 24 hours).
-
-
Possible Cause 3: Poor cell health.
-
Solution: Ensure your cells are healthy, viable, and in the logarithmic growth phase before starting the experiment. High passage numbers can alter cellular responses.
-
Q6: I am observing significant cell death or unexpected morphological changes in my experiment.
-
Possible Cause 1: Cytotoxicity from high inhibitor concentration.
-
Solution: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Run a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations well below the toxic threshold for your experiments.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: As mentioned, ensure the final DMSO concentration is non-toxic (≤0.1%). Your vehicle control will be critical in identifying solvent-related toxicity.
-
-
Possible Cause 3: On-target toxicity.
-
Solution: The RAGE-DIAPH1 signaling pathway may be critical for the survival or adhesion of your specific cell type. If the observed cell death correlates with the known function of RAGE signaling, this may be an on-target effect.
-
Q7: My this compound solution appears to have precipitated in the cell culture medium.
-
Possible Cause: Poor solubility in aqueous medium.
-
Solution: this compound has low aqueous solubility. When diluting the DMSO stock into your culture medium, ensure rapid and thorough mixing. It is best to add the stock solution to the medium and mix immediately, rather than adding the medium onto the concentrated DMSO stock. If precipitation persists, you may need to evaluate the formulation, but for most in vitro work, ensuring the final DMSO concentration is appropriate and the dilution is performed correctly should suffice.
-
Experimental Protocols & Visualizations
RAGE Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the RAGE signaling pathway. Ligands such as Advanced Glycation Endproducts (AGEs) or S100 proteins bind to the extracellular domain of RAGE. This triggers a conformational change, leading to the recruitment of DIAPH1 to the intracellular cytoplasmic tail of RAGE. This interaction initiates a downstream signaling cascade, activating transcription factors like NF-κB and promoting the expression of pro-inflammatory genes. This compound acts by binding to the cytoplasmic tail of RAGE, thereby preventing the recruitment of DIAPH1 and blocking the entire downstream cascade.
Detailed Protocol: Wound Healing (Scratch) Assay for Cell Migration
This protocol provides a detailed methodology for assessing the effect of this compound on the migration of human aortic smooth muscle cells (HAoSMCs), based on published applications.[3]
1. Cell Seeding:
-
Culture HAoSMCs in appropriate growth medium until they are ready for passaging.
-
Seed the cells into a 6-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
2. Monolayer Wounding (Scratch):
-
Once the cells are 100% confluent, create a "wound" in the monolayer by scraping a straight line across the center of the well with a sterile p200 pipette tip.
-
Gently wash the well twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
3. Inhibitor Treatment:
-
Prepare fresh culture medium containing different concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM). Remember to include a vehicle control (0 nM this compound with the equivalent concentration of DMSO).
-
Replace the PBS in each well with 2 mL of the appropriate treatment medium.
4. Imaging and Analysis:
-
Immediately after adding the treatment medium, acquire images of the wounds using a phase-contrast microscope. This is the 0-hour time point. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Acquire images of the same marked locations at subsequent time points (e.g., 8, 12, and 24 hours).
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure relative to the 0-hour time point.
Experimental Workflow: Wound Healing Assay
References
common off-target effects of RAGE 229
Technical Support Center: RAGE 229
Disclaimer: This technical support guide addresses common questions and troubleshooting scenarios for the small molecule inhibitor this compound. This compound is an orally active inhibitor that disrupts intracellular RAGE signaling by blocking the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1).[1] While this guide is based on available information, researchers should always consult the primary literature and manufacturer's data for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to block the intracellular signaling of the Receptor for Advanced Glycation Endproducts (RAGE). It functions by specifically inhibiting the protein-protein interaction between the cytoplasmic tail of RAGE (ctRAGE) and the formin protein Diaphanous-1 (DIAPH1).[1] This interaction is a critical step in the RAGE signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent pro-inflammatory responses.[2][3] By preventing the ctRAGE-DIAPH1 association, this compound effectively dampens the downstream inflammatory signaling initiated by RAGE ligands.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of RAGE-mediated cellular migration and inflammatory responses.[1] For example, it has been shown to inhibit Smooth Muscle Cell (SMC) migration with a reported IC50 of 26 nM.[1] As of the latest available data, specific off-target activities for this compound have not been extensively published. However, like many small molecule inhibitors, it is crucial for researchers to independently validate that their observed phenotype is due to on-target activity. Potential off-target effects could theoretically involve other formin proteins or proteins with binding pockets structurally similar to the DIAPH1 binding site on ctRAGE.
Q3: How can I differentiate between on-target RAGE inhibition and off-target effects in my experiments?
A3: Distinguishing on-target from off-target effects is a critical aspect of using any small molecule inhibitor.[4][5] A multi-pronged approach is recommended:
-
Use an orthogonal inhibitor: Employ a structurally unrelated RAGE inhibitor that acts through a different mechanism (e.g., one that blocks ligand binding to the extracellular domain). If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.[4]
-
Perform a rescue experiment: If possible, use a mutant version of RAGE or DIAPH1 that does not bind to this compound but preserves its biological function. Overexpression of this resistant mutant should reverse the effects of the inhibitor.[4]
-
Target knockdown: Use siRNA or shRNA to specifically reduce the expression of RAGE or DIAPH1.[6] The resulting phenotype should mimic the effects of this compound treatment if the inhibitor is acting on-target.
Q4: I'm observing unexpected cytotoxicity at higher concentrations of this compound. Is this expected?
A4: While this compound has been used in animal models with oral administration, high concentrations of any small molecule in cell culture can lead to off-target effects or general cytotoxicity.[5] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type and assay.[4] Always include a vehicle control (e.g., DMSO) to ensure the observed effects are not due to the solvent.[5] If cytotoxicity is observed within the expected effective concentration range, it may warrant further investigation into potential off-target liabilities.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or variable results between experiments.
-
Potential Cause 1: Compound Solubility and Stability.
-
Troubleshooting: this compound is typically dissolved in a solvent like DMSO for stock solutions. Ensure the compound is fully dissolved. Visually inspect for any precipitation. It is recommended to prepare fresh working dilutions from a frozen stock for each experiment to avoid degradation.[7]
-
-
Potential Cause 2: Cell Culture Conditions.
-
Troubleshooting: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density, as this can significantly impact results.[4]
-
-
Potential Cause 3: Assay Variability.
-
Troubleshooting: Standardize all incubation times and reagent preparations. Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below a toxic threshold (typically <0.5%).[4]
-
Issue 2: The observed phenotype does not match published RAGE literature.
-
Potential Cause 1: Off-Target Effect.
-
Potential Cause 2: Cell-Type Specific RAGE Signaling.
-
Potential Cause 3: Ligand-Dependent Effects.
-
Troubleshooting: RAGE is activated by a variety of ligands (e.g., AGEs, HMGB1, S100 proteins).[10] The cellular response can vary depending on the specific ligand present. Ensure your experimental conditions (e.g., serum in media) are consistent and consider if a specific RAGE ligand is required to be present or supplemented to observe the expected phenotype.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Species | Value | Notes | Reference |
| Binding Affinity (KD) | - | 2 nM | Affinity for the cytoplasmic tail of RAGE (ctRAGE). | [1] |
| IC50 | - | 26 nM | Inhibition of Smooth Muscle Cell (SMC) migration. | [1] |
Key Experimental Protocols
Protocol 1: Target Validation via siRNA Knockdown
This protocol provides a general workflow to validate that the effects of this compound are due to the inhibition of its intended target, DIAPH1, or the upstream receptor, RAGE.
-
Cell Seeding: Plate your cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA (e.g., to a final concentration of 10-50 nM) in serum-free media.[12]
-
Dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate according to the manufacturer's protocol to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 4-6 hours before replacing with normal growth media.[12]
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours post-transfection to allow for protein knockdown.
-
Harvest a subset of cells to confirm knockdown efficiency via Western Blot or qPCR.
-
Use the remaining cells for your functional assay (e.g., migration, cytokine production) and compare the results from the RAGE/DIAPH1 knockdown cells to those treated with this compound and the non-targeting siRNA control.
-
-
Expected Outcome: If this compound is on-target, the phenotype observed in the RAGE or DIAPH1 knockdown cells should closely resemble the phenotype of cells treated with this compound.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a drug to its target protein in a cellular environment, based on ligand-induced thermal stabilization.[13][14]
-
Cell Treatment: Treat intact cells with either this compound (at various concentrations) or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[15]
-
Heating Step:
-
Cell Lysis: Lyse the cells to release proteins. This can be done by freeze-thaw cycles or by using a lysis buffer (e.g., M-PER reagent).[14]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[14]
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DIAPH1 (or RAGE) remaining at each temperature point using Western Blot or ELISA.
-
-
Expected Outcome: In the this compound-treated samples, DIAPH1 should exhibit increased thermal stability, meaning more of it remains in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" provides direct evidence of target engagement.[13]
Visualizations
Caption: Canonical RAGE signaling pathway initiated by ligand binding.
Caption: Mechanism of this compound inhibiting the ctRAGE-DIAPH1 interaction.
Caption: Workflow for troubleshooting on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 3. Role of the Receptor for Advanced Glycation End Products (RAGE) and Its Ligands in Inflammatory Responses [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AGE-RAGE Signaling Pathway in Diabetic Complications - Creative Biolabs [creativebiolabs.net]
- 10. RAGE-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RAGE 229 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RAGE 229 for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent ctRAGE-DIAPH1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small-molecule inhibitor that specifically targets the interaction between the cytoplasmic tail of the Receptor for Advanced Glycation End products (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2][3] By disrupting this interaction, this compound effectively blocks intracellular RAGE signaling, which is implicated in various inflammatory and disease processes.[2][3]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: Based on available data, a starting concentration range of 0.1 nM to 10 µM is recommended for dose-response experiments. The IC50 for inhibiting smooth muscle cell (SMC) migration has been reported to be between 26 nM and 120 nM.[1][2][4][5] Therefore, a 12-point dose-response curve starting from a high concentration of 10 µM down to the picomolar range is advisable to determine the optimal concentration for your specific cell type and assay.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
Q4: What is the final concentration of DMSO that is acceptable in cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibitory effect | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay conditions. - Compound Degradation: The compound may have degraded due to improper storage or handling. - Cellular Resistance: The cells may have mechanisms to pump out the inhibitor. | - Perform a wide dose-response curve (e.g., 1 pM to 10 µM) to determine the optimal concentration. - Ensure proper storage of the stock solution (-20°C or -80°C in anhydrous DMSO) and use fresh dilutions for each experiment. - Verify the purity and integrity of your this compound stock. |
| High cell toxicity or off-target effects | - Excessive Concentration: High concentrations of this compound may lead to non-specific effects. - Solvent Toxicity: The final DMSO concentration may be too high. | - Use the lowest effective concentration determined from your dose-response studies. - Ensure the final DMSO concentration in the cell culture medium is below 0.1%. - Perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. |
| Precipitation of the compound in culture medium | - Low Solubility: this compound may have limited solubility in aqueous media at higher concentrations. | - Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - Avoid making large dilutions directly into the aqueous buffer. Instead, perform serial dilutions. - Ensure thorough mixing after adding the compound to the medium. Gentle warming or sonication of the stock solution before dilution may help, but should be done cautiously.[2] |
| Inconsistent or variable results | - Inconsistent Cell Conditions: Variations in cell passage number, seeding density, or serum concentration can affect results. - Pipetting Errors: Inaccurate dilutions can lead to variability. - Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | - Use cells within a consistent passage number range and maintain uniform seeding densities. - Use calibrated pipettes and perform dilutions carefully. - To minimize edge effects, avoid using the outermost wells of multi-well plates for critical experiments or fill them with sterile PBS or medium. |
Quantitative Data Summary
| Parameter | Value | Assay/Method | Reference |
| Binding Affinity (KD) | 2 nM | Binding to ctRAGE | [1][2][4][5] |
| IC50 | 26 nM | Inhibition of SMC migration | [2] |
| IC50 | 120 nM | Inhibition of human aortic smooth muscle cell migration (wound healing assay) | [1][4][5] |
| In Vitro Concentration Range | 0.06 nM - 10 µM | 12-point dose-response in SMC migration assay | [2] |
| Solubility | Up to 100 mM | In DMSO | [1][4] |
Experimental Protocols
Detailed Protocol: Optimizing this compound Concentration using a Smooth Muscle Cell (SMC) Migration "Scratch" Assay
This protocol provides a step-by-step guide to determine the optimal concentration of this compound for inhibiting SMC migration in vitro.
Materials:
-
Smooth Muscle Cells (SMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile PBS
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed SMCs in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
-
Serum Starvation:
-
Once the cells reach confluence, replace the complete growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal migration.
-
-
Creating the "Scratch":
-
Using a sterile 200 µL pipette tip, create a straight, uniform scratch through the center of the cell monolayer in each well.
-
Gently wash the wells with sterile PBS to remove dislodged cells.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free or low-serum (e.g., 0.5% FBS) medium. A suggested 12-point concentration range is 10 µM, 3.33 µM, 1.11 µM, 370 nM, 123 nM, 41 nM, 14 nM, 5 nM, 2 nM, 1 nM, 0.2 nM, and 0.06 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known migration stimulus like PDGF) if applicable.
-
Add the treatment media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments (Time 0), acquire images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the location of the image to ensure the same field is captured at later time points.
-
Incubate the plates at 37°C in a humidified incubator.
-
Acquire images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for each treatment condition relative to the initial scratch width at Time 0.
-
Plot the percentage of wound closure against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
RAGE-DIAPH1 Signaling Pathway
Caption: this compound inhibits the interaction between ctRAGE and DIAPH1.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
troubleshooting inconsistent results with RAGE 229
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RAGE 229, a small-molecule antagonist of the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1) interaction.[1][2][3] Inconsistent experimental outcomes can arise from a variety of factors, and this guide aims to provide a structured approach to identifying and resolving common issues.
Troubleshooting Guide: Inconsistent Results with this compound
Experiencing variability in your results when using this compound? This guide provides a systematic approach to troubleshooting common experimental hurdles.
Question: My experimental results with this compound are inconsistent. What are the potential causes and how can I troubleshoot them?
Answer:
Inconsistent results with this compound can stem from several factors, ranging from compound preparation to the biological system under investigation. Below is a step-by-step guide to help you identify the source of the variability.
Step 1: Verify Compound Integrity and Preparation
Proper handling and preparation of this compound are critical for its efficacy.
-
Solubility: this compound requires a specific solubilization protocol. Improper dissolution can lead to inaccurate dosing and, consequently, inconsistent effects.
-
Storage: Ensure that this compound is stored correctly to maintain its stability.
-
Recommendation: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[4]
-
Step 2: Review Experimental Protocol and Dosing
Consistency in your experimental protocol is key to reproducible results.
-
Dosage and Administration: Inconsistent administration techniques or incorrect dosages can be a significant source of variability.
-
Recommendation: For in vivo studies, ensure precise and consistent administration, whether through oral gavage, intravenous, or intraperitoneal injection.[4][5] Published effective dosages in mice range from 3 mg/kg to 30 mg/kg per day, with some protocols using 5 mg/kg twice daily via oral gavage.[4][5]
-
-
Timing of Treatment and Analysis: The timing of this compound administration relative to the experimental endpoint can influence the outcome.
-
Recommendation: Establish and maintain a consistent timeline for treatment and sample collection. The RAGE signaling pathway can be activated at different time points, so consistency is crucial.
-
Step 3: Evaluate the Biological System
The cellular context and expression levels of RAGE can significantly impact the observed effects of this compound.
-
RAGE Expression Levels: Under basal conditions, RAGE expression can be low in many tissues.[6] Its expression is often upregulated in states of inflammation.[6][7]
-
Recommendation: Confirm RAGE expression in your cell line or animal model at baseline and under your experimental conditions. Low or variable RAGE expression could lead to inconsistent responses to this compound.
-
-
Cell Type and Ligand Environment: The diverse ligands of RAGE can activate different downstream signaling pathways in various cell types.[8][9]
-
Recommendation: Characterize the specific RAGE ligands present in your experimental system. The efficacy of this compound may vary depending on the specific ligand-RAGE interaction and the subsequent signaling cascade.
-
Step 4: Assess Downstream Readouts and Reagents
The methods used to measure the effects of this compound can also introduce variability.
-
Antibody Specificity: It has been noted that some commercial antibodies used in RAGE research may exhibit non-specificity, leading to confounding results.[10]
-
Recommendation: Validate the specificity of all antibodies used for techniques like Western blotting, immunohistochemistry, or flow cytometry.
-
-
Choice of Biomarkers: this compound has been shown to reduce plasma levels of pro-inflammatory markers such as TNF-α, IL-6, and CCL2/JE-MCP1 in diabetic mice.[1][3][5]
-
Recommendation: Measure a panel of relevant and validated downstream biomarkers to get a comprehensive understanding of the effects of this compound.
-
The following workflow diagram provides a visual guide to the troubleshooting process.
Caption: A workflow for troubleshooting inconsistent results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, small-molecule inhibitor that targets the intracellular signaling of the Receptor for Advanced Glycation End products (RAGE).[4] Specifically, it disrupts the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1), a key step in the RAGE signaling cascade.[1][2][3] By inhibiting this interaction, this compound attenuates inflammatory signaling.[1][3]
Q2: What is the recommended dosage for this compound in mice?
A2: The effective dosage of this compound can vary depending on the mouse model and the specific experimental design. Published studies have reported efficacy with a range of dosages and administration routes.[4][5]
| Administration Route | Dosage Range | Reference(s) |
| Oral Gavage | 5 mg/kg, twice daily for four days | [4][5] |
| Oral or Intravenous | 3, 10, and 30 mg/kg per day per mouse | [4][5] |
| In Chow | 15, 50, and 150 ppm | [4][5] |
| Intraperitoneal | 5 mg/kg, every 12 hours for four doses | [4][5] |
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for solubilizing this compound has been published.[4] One method to achieve a 5 mg/mL clear solution involves the following steps:
-
Prepare a 50 mg/mL stock solution in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock and add it to 400 µL of PEG300, mixing thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[4]
Q4: What is the RAGE signaling pathway?
A4: The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily.[8] Its ligands include advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1).[9][11] The binding of these ligands to RAGE initiates a complex intracellular signaling cascade that activates multiple pathways, including NADPH oxidase, protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NF-κB).[12] This signaling ultimately leads to the expression of pro-inflammatory cytokines and other molecules involved in cellular stress and damage.[12] The interaction of the cytoplasmic tail of RAGE with DIAPH1 is a crucial step in this process.[1][2][3]
Caption: A simplified diagram of the RAGE signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. The AGE-RAGE Axis and the Pathophysiology of Multimorbidity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RAGE signaling pathway is involved in intestinal inflammation and represents a promising therapeutic target for Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicellular signal transduction network of AGE/RAGE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAGE-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of RAGE in Host Pathology and Crosstalk between RAGE and TLR4 in Innate Immune Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: AGE-RAGE signaling pathway in diabetic complications - Homo sapiens (human) [kegg.jp]
Technical Support Center: Minimizing RAGE 229 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize RAGE 229-associated toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small-molecule inhibitor that targets the intracellular signaling of the Receptor for Advanced Glycation End products (RAGE). It functions by specifically antagonizing the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2][3] This interaction is a critical step in the RAGE signaling cascade that leads to inflammatory responses. By blocking the ctRAGE-DIAPH1 interaction, this compound effectively reduces the downstream signaling that results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][4]
Q2: What are the known IC50 and KD values for this compound?
The binding affinity and inhibitory concentrations of this compound have been determined in various models:
| Parameter | Value | Cell Type/System | Reference |
| KD | 2 nM | ctRAGE | [1][3] |
| IC50 | 26 nM | Murine Smooth Muscle Cell (SMC) Migration | [2][3] |
| IC50 | 120 ± 60 nM | Primary Human Aortic Smooth Muscle Cell (SMC) Migration | [4] |
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO up to 100 mM. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For long-term storage, the solid compound should be stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: Can this compound be used in different types of primary cells?
Yes, this compound has been tested in primary human aortic smooth muscle cells.[4] The general mechanism of RAGE signaling is conserved across many cell types where RAGE is expressed, including endothelial cells, neurons, and immune cells like macrophages.[5][6] However, the optimal concentration and potential for toxicity may vary between different primary cell types. Therefore, it is crucial to perform dose-response experiments for each specific cell type.
Troubleshooting Guide
Issue 1: Increased cell death observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., in the low nanomolar range) and titrate up. |
| Solvent Toxicity (DMSO) | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. |
| Cell Culture Conditions | Optimize cell culture conditions, including media composition, serum concentration, and cell density. Primary cells are often more sensitive to environmental stressors. |
| Off-Target Effects | While this compound is designed to be specific, off-target effects can never be fully excluded. If toxicity persists at low concentrations, consider using a structurally different RAGE inhibitor as a control to see if the toxic effects are specific to this compound. |
Issue 2: Inconsistent or no inhibition of RAGE signaling.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Your concentration may be too low to effectively inhibit the RAGE-DIAPH1 interaction. Refer to the IC50 values in the FAQ section and consider performing a dose-response experiment to determine the effective concentration for your cell type and stimulation conditions. |
| Ligand Stimulation | Ensure that RAGE is being adequately activated in your experimental setup. Use a known RAGE ligand, such as S100B or Advanced Glycation End products (AGEs), to stimulate the cells and induce a measurable downstream response (e.g., cytokine production). |
| Timing of Treatment | The timing of this compound treatment relative to ligand stimulation may be critical. Consider pre-incubating the cells with this compound for a period before adding the RAGE ligand. |
| Cellular Health | Poor cell health can lead to inconsistent experimental results. Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 3: High background inflammation in control groups.
| Potential Cause | Troubleshooting Step |
| Primary Cell Isolation and Culture | The process of isolating and culturing primary cells can itself induce an inflammatory response. Allow the cells to acclimate and reach a quiescent state before beginning your experiment. |
| Serum in Culture Media | Fetal Bovine Serum (FBS) can contain variable levels of inflammatory mediators. Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment if your cells can tolerate it. |
| Endotoxin (B1171834) Contamination | Ensure all reagents and plasticware are free of endotoxin (LPS), which can potently activate inflammatory pathways. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxicity of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Quantification of Inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol is for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Primary cells of interest (e.g., primary macrophages or endothelial cells)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RAGE ligand (e.g., S100B or AGE-BSA)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to stabilize.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a known RAGE ligand at a concentration determined to induce a robust inflammatory response. Include an unstimulated control group.
-
Incubate the plate for a suitable duration for cytokine production (e.g., 24 hours).
-
After incubation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine based on the standard curve.
-
Compare the cytokine levels in the this compound-treated groups to the ligand-stimulated vehicle control group to determine the inhibitory effect.
Visualizations
Caption: Simplified RAGE signaling pathway leading to inflammation.
Caption: Mechanism of action of this compound in blocking RAGE signaling.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RAGE229 | RAGE inhibitor | Probechem Biochemicals [probechem.com]
- 4. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAGE Expression and ROS Generation in Neurons: Differentiation versus Damage - PMC [pmc.ncbi.nlm.nih.gov]
RAGE 229 Technical Support Center: Dosage Adjustment for Different Mouse Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of RAGE 229, a ctRAGE-DIAPH1 inhibitor, for use in different mouse strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active small molecule inhibitor that targets the intracellular signaling of the Receptor for Advanced Glycation End products (RAGE).[1] It functions by specifically inhibiting the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2] This interaction is a critical step in the RAGE signaling pathway, which, when activated by various ligands, leads to pro-inflammatory responses.[3][4] By blocking the ctRAGE-DIAPH1 interaction, this compound effectively dampens the downstream inflammatory cascade.[2][5]
Q2: What is a general starting dosage for this compound in mice?
Published studies have demonstrated the efficacy of this compound in various mouse models, including diabetic complications and inflammatory responses.[2][6][7][8] A common starting dosage is 5 mg/kg administered via oral gavage twice daily .[1] Other studies have used dosages ranging from 3 to 30 mg/kg per day when mixed in chow.[1][9] The optimal dosage and administration route will depend on the specific mouse strain, disease model, and experimental endpoint.
Q3: Why is it necessary to adjust the this compound dosage for different mouse strains?
Adjusting the dosage of this compound for different mouse strains is crucial due to several factors that can influence the compound's efficacy and tolerability:
-
Pharmacokinetic Variability: Different inbred mouse strains, such as C57BL/6, BALB/c, and FVB, are known to have genetic variations that affect drug metabolism and clearance. These differences in absorption, distribution, metabolism, and excretion (ADME) can lead to significant variations in the plasma concentration of this compound, requiring dose adjustments to achieve the desired therapeutic exposure.
-
Differences in RAGE Expression and Splicing: The expression levels of RAGE and its various splice variants can differ between tissues and potentially between mouse strains.[6][9][10] Mice, for instance, express a specific splice variant (mRAGE_v4) that is resistant to shedding, which could alter the dynamics of RAGE signaling.[2][11] Strain-specific differences in the ratios of these variants could impact the overall response to a RAGE inhibitor.
-
Immunological Differences: Common laboratory mouse strains exhibit distinct immunological profiles. For example, C57BL/6 mice are known for a Th1-dominant immune response, while BALB/c mice have a Th2-biased response.[12][13] These inherent differences in immune function can affect the severity of inflammatory conditions and the subsequent response to an anti-inflammatory agent like this compound.
Troubleshooting Guide
Issue 1: I am not observing the expected therapeutic effect of this compound in my mouse strain at the standard 5 mg/kg dose.
-
Possible Cause: The mouse strain you are using may have a faster metabolism and clearance of this compound, resulting in suboptimal plasma concentrations. Alternatively, the baseline level of RAGE expression or the severity of the inflammatory phenotype in your chosen strain may require a higher dose to achieve a therapeutic effect.
-
Solution: A dose-response study is recommended to determine the optimal dosage for your specific mouse strain and experimental model. This involves treating groups of mice with a range of this compound doses and measuring the desired biological endpoint. It is also advisable to perform a pilot pharmacokinetic (PK) study to correlate the plasma concentration of this compound with the observed efficacy.
Issue 2: I am observing adverse effects or toxicity in my mouse strain at a dosage that was reported to be safe in another strain.
-
Possible Cause: Your mouse strain may have a slower metabolism of this compound, leading to drug accumulation and higher-than-expected plasma concentrations.
-
Solution: The dosage of this compound should be reduced. A dose de-escalation study, starting with a lower dose and gradually increasing it, can help identify a dose that is both effective and well-tolerated. Careful monitoring for any signs of toxicity is crucial during these experiments.
Data Presentation
Table 1: Reported Dosages of this compound in Different Mouse Models
| Mouse Model/Strain | Dosage and Administration Route | Observed Effect | Reference |
| Diabetic Mice | 5 mg/kg, oral gavage, twice daily for 4 days | Assuaged short- and long-term complications of diabetes. | [1][8] |
| Female CF-1 and male diabetic mice | 5 mg/kg, oral gavage, twice daily for 4 days | Lowered inflammation scores and infarct area. | [9] |
| C57BL/6J and BTBR ob/ob mice | 3, 10, and 30 mg/kg/day in chow; 5 mg/kg intraperitoneally every 12 hours for 4 doses | Reduced plasma concentrations of TNF-α, IL-6, and CCL2. | [1][9] |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in a New Mouse Strain
Objective: To determine the effective dose range of this compound for a specific therapeutic effect in a given mouse strain.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Mice of the desired strain, age, and sex (n=5-10 per group)
-
Oral gavage needles
-
Standard laboratory equipment for endpoint analysis (e.g., ELISA kits, histology supplies)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups: Vehicle control and at least 3-4 dose levels of this compound (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg).
-
Dose Preparation: Prepare fresh dosing solutions of this compound in the vehicle on each day of administration.
-
Administration: Administer the assigned treatment (vehicle or this compound) to each mouse via oral gavage. The frequency and duration of administration will depend on the experimental model.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Endpoint Analysis: At the end of the treatment period, collect appropriate samples (e.g., blood, tissues) for analysis of the desired therapeutic endpoint (e.g., reduction in inflammatory markers, improvement in disease-specific pathology).
-
Data Analysis: Plot the dose of this compound against the measured response to generate a dose-response curve and determine the effective dose (e.g., ED50).
Protocol 2: Pilot Pharmacokinetic (PK) Study of this compound
Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC) of this compound in a specific mouse strain.
Materials:
-
This compound
-
Vehicle
-
Mice of the desired strain (n=3-5 per time point)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
-80°C freezer
-
Access to LC-MS/MS for bioanalysis
Procedure:
-
Animal Preparation: Acclimate mice as described in the dose-response protocol.
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended route of administration (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-administration. A typical schedule for an oral dose might be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.
-
Plasma Preparation: Immediately after collection, process the blood to separate the plasma by centrifugation.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time to generate a concentration-time curve. From this curve, calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound dosage adjustment.
References
- 1. Inhibition of the RAGE products increases survival in experimental models of severe sepsis and systemic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mouse-Specific Splice Variant mRAGE_v4 Encodes a Membrane-Bound RAGE That Is Resistant to Shedding and Does Not Contribute to the Production of Soluble RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Crossing C57BL/6 and FVB Mouse Strains on Basal Cytokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAGE antagonism with azeliragon improves xenograft rejection by T cells in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative splicing of the murine receptor for advanced glycation end-products (RAGE) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of distinct protein isoforms of the receptor for advanced glycation end-products expressed in murine tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mouse Specific Cleavage-Resistant RAGE Splice Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyagen.com [cyagen.com]
- 13. FVB/N mouse strain regulatory T cells differ in phenotype and function from the C57BL/6 and BALB/C strains - PMC [pmc.ncbi.nlm.nih.gov]
RAGE 229 Mutagenicity Assessment: Technical Support Center
This technical support center provides guidance for researchers evaluating the mutagenic potential of RAGE 229, a small-molecule antagonist of the RAGE-DIAPH1 interaction[1][2], using the bacterial reverse mutation assay, commonly known as the AMES test.
Frequently Asked Questions (FAQs)
Q1: What is the AMES test and why is it used for this compound?
The AMES test is a widely used, rapid, and cost-effective short-term bacterial assay to assess the mutagenic potential of a chemical compound[3][4][5]. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine or tryptophan[6][7]. The test detects reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow on a medium lacking the amino acid[7][8]. A positive result indicates that the substance is mutagenic and may have carcinogenic potential[3]. This assay is a standard preliminary screening test for new drug candidates like this compound, as recommended by regulatory guidelines such as OECD 471[3][9].
Q2: What are the key components of an AMES test for this compound?
A standard AMES test for this compound should include the following components:
-
Test Substance: this compound, dissolved in a suitable, non-mutagenic solvent (e.g., DMSO).
-
Bacterial Strains: A panel of strains to detect different types of mutations. A common panel includes S. typhimurium strains TA98 (frameshift mutations), TA100 (base-pair substitutions), TA1535, and TA1537[6][10].
-
Metabolic Activation (S9 Mix): A liver enzyme fraction (S9 mix), typically from Aroclor-1254 induced rats, to simulate mammalian metabolism[10]. This is crucial as some compounds only become mutagenic after being metabolized[10]. The test should be run both with and without the S9 mix.
-
Controls:
-
Negative (Solvent) Control: The solvent used to dissolve this compound, to establish the baseline spontaneous reversion rate.
-
Positive Controls: Known mutagens to ensure the test system is working correctly. The choice of positive control depends on the bacterial strain and the presence or absence of S9 mix[11].
-
-
Media: Minimal glucose agar (B569324) plates, lacking the specific amino acid required by the tester strains[7].
Q3: How should I interpret the results of my this compound AMES test?
Interpreting AMES test results requires careful analysis[8]. A positive response for this compound is generally indicated by:
-
A dose-dependent increase in the number of revertant colonies[7].
-
A two-fold or greater increase in revertant colonies for at least one concentration compared to the negative (solvent) control. This is a common rule of thumb, but biological significance is key[12].
-
Reproducible results across replicate experiments.
The results should be compared to both the solvent control and the laboratory's historical control data[12]. A positive result suggests mutagenic potential, warranting further investigation with other genotoxicity assays[8].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High toxicity or clearing of the bacterial lawn at high concentrations of this compound. | The compound is cytotoxic to the bacteria at the tested concentrations. | Perform a preliminary range-finding assay to determine the maximum non-toxic concentration. Select a dose range for the main experiment that is below the cytotoxic level. |
| This compound precipitates out of solution when added to the test medium. | The compound has low aqueous solubility. The chosen solvent (e.g., DMSO) may be immiscible with the aqueous top agar. | Test alternative, suitable solvents. If precipitation occurs in the buffer, consider adjusting the test protocol. Sometimes a pre-incubation method is more suitable than the plate incorporation method for such compounds[13]. |
| High number of revertant colonies in the negative (solvent) control. | Contamination of the solvent, media, or bacterial cultures. The solvent itself may have mutagenic properties. | Use a fresh, high-purity batch of the solvent. Ensure all materials are sterile. Re-streak bacterial cultures from frozen stocks to confirm their genetic markers. |
| Positive controls do not show a significant increase in revertants. | The test system is not functioning correctly. This could be due to inactive S9 mix, degraded positive control compounds, or issues with the bacterial strains. | Verify the activity of the S9 mix. Use freshly prepared positive control solutions. Confirm the genotype of the tester strains. Repeat the experiment with validated reagents[14]. |
| Results are not reproducible between experiments. | Inconsistent experimental technique. Variability in reagent preparation (e.g., S9 mix). | Ensure standardized procedures for all steps, including incubation times, temperatures, and plating volumes. Prepare reagents fresh for each experiment where possible. |
Data Presentation: Hypothetical AMES Test Results for this compound
The following tables represent a hypothetical data set for this compound tested according to the OECD 471 guideline.
Table 1: AMES Test Results for this compound using S. typhimurium TA100 (Base-Pair Substitution)
| Concentration (µ g/plate ) | Mean Revertants ± SD (-S9 Mix) | Fold Increase (-S9) | Mean Revertants ± SD (+S9 Mix) | Fold Increase (+S9) | Observation |
|---|---|---|---|---|---|
| 0 (Solvent Control) | 115 ± 10 | 1.0 | 125 ± 12 | 1.0 | Normal background |
| 1.5 | 120 ± 14 | 1.0 | 130 ± 11 | 1.0 | No increase |
| 5 | 118 ± 9 | 1.0 | 135 ± 15 | 1.1 | No increase |
| 15 | 125 ± 11 | 1.1 | 140 ± 13 | 1.1 | No increase |
| 50 | 130 ± 16 | 1.1 | 138 ± 10 | 1.1 | No increase |
| 150 | 122 ± 13 | 1.1 | 145 ± 16 | 1.2 | No increase |
| Positive Control* | 1150 ± 85 | 10.0 | 980 ± 75 | 7.8 | Valid test |
*Positive Controls: Sodium Azide (-S9), 2-Aminoanthracene (+S9)
Table 2: AMES Test Results for this compound using S. typhimurium TA98 (Frameshift Mutation)
| Concentration (µ g/plate ) | Mean Revertants ± SD (-S9 Mix) | Fold Increase (-S9) | Mean Revertants ± SD (+S9 Mix) | Fold Increase (+S9) | Observation |
|---|---|---|---|---|---|
| 0 (Solvent Control) | 40 ± 5 | 1.0 | 45 ± 7 | 1.0 | Normal background |
| 1.5 | 42 ± 6 | 1.1 | 48 ± 5 | 1.1 | No increase |
| 5 | 38 ± 4 | 1.0 | 43 ± 6 | 1.0 | No increase |
| 15 | 45 ± 7 | 1.1 | 50 ± 8 | 1.1 | No increase |
| 50 | 43 ± 5 | 1.1 | 47 ± 4 | 1.0 | No increase |
| 150 | 39 ± 6 | 1.0 | 46 ± 7 | 1.0 | No increase |
| Positive Control** | 450 ± 41 | 11.3 | 390 ± 35 | 8.7 | Valid test |
**Positive Controls: 2-Nitrofluorene (-S9), 2-Aminoanthracene (+S9)
Experimental Protocols
Protocol: AMES Plate Incorporation Assay (OECD 471)
This protocol outlines the standard plate incorporation method.
-
Preparation of Bacterial Cultures: Inoculate the tester strains (S. typhimurium TA98, TA100, etc.) into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL[7].
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare fresh solutions of positive and negative controls[7].
-
Plating Procedure:
-
To 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin, add the following in sequence:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound dilution (or control solution).
-
0.5 mL of S9 mix (for metabolic activation plates) or 0.5 mL of phosphate (B84403) buffer (for non-activation plates)[11].
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the mixture onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify completely.
-
-
Incubation: Invert the plates and incubate them in the dark at 37°C for 48-72 hours[7].
-
Colony Counting: After incubation, count the number of revertant colonies on each plate. A colony counter can be used for accuracy. Record any signs of cytotoxicity (e.g., a thin or absent bacterial background lawn)[14][15].
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the AMES Plate Incorporation Assay.
Caption: Logic diagram for troubleshooting common AMES test issues.
Caption: Simplified RAGE signaling pathway and the inhibitory action of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. The bacterial reverse mutation test | RE-Place [re-place.be]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. nib.si [nib.si]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 9. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]
- 10. biosafe.fi [biosafe.fi]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. What is Ames Test? - Creative Proteomics [creative-proteomics.com]
- 15. thesciencenotes.com [thesciencenotes.com]
Validation & Comparative
RAGE 229: A Novel Intracellular RAGE Inhibitor for Diabetic Complications, A Comparative Analysis
A new frontier in the management of diabetic complications has emerged with the development of RAGE 229, a first-in-class small molecule inhibitor targeting the intracellular signaling cascade of the Receptor for Advanced Glycation End-products (RAGE). This guide provides a comprehensive comparison of this compound with other notable RAGE inhibitors, focusing on their mechanisms of action, preclinical efficacy in diabetes, and the experimental evidence supporting their potential therapeutic applications.
The Receptor for Advanced Glycation End-products (RAGE) is a multiligand receptor of the immunoglobulin superfamily that plays a pivotal role in the pathogenesis of diabetic complications. The binding of advanced glycation end-products (AGEs) and other pro-inflammatory ligands to RAGE activates a cascade of downstream signaling pathways, leading to chronic inflammation, oxidative stress, and tissue damage. Consequently, the inhibition of RAGE has become a prime therapeutic target for mitigating the long-term consequences of diabetes.
A Paradigm Shift in RAGE Inhibition: this compound
Unlike traditional RAGE inhibitors that target the extracellular ligand-binding domain of the receptor, this compound employs a novel mechanism by disrupting the intracellular interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2] This interaction is crucial for the transduction of RAGE-mediated inflammatory signals. By specifically blocking this intracellular node, this compound offers a more targeted approach to inhibiting the full spectrum of RAGE signaling.[1][3]
Comparative Efficacy of RAGE Inhibitors in Preclinical Models of Diabetes
The following tables summarize the available quantitative data from preclinical studies on this compound and other RAGE inhibitors in various models of diabetic complications.
| This compound | Experimental Model | Key Findings | Reference |
| Wound Healing | Type 2 Diabetic Mice | 90% wound closure at 21 days with this compound vs. 65% with vehicle. | [4] |
| Myocardial Infarction | Type 1-like Diabetic Mice | 28% infarct volume in this compound-treated mice vs. 38% in vehicle-treated mice. | [5] |
| Diabetic Nephropathy | Type 1-like and Type 2-like Diabetic Mice | Significantly lower urinary albumin excretion (UAE) in this compound-treated mice. | [1] |
| Inflammation | Diabetic Mice | Significant reduction in plasma levels of TNF-α, IL-6, and CCL2. | [1][2][3] |
| FPS-ZM1 | Experimental Model | Key Findings | Reference |
| Hepatic Steatosis | KK-Ay Diabetic Mice | Decreased lipid deposition in hepatocytes and reduced levels of mature SREBP-1c, p-p65 nfκb, and p-p38 MAPK. | [6][7] |
| Inflammation | High Glucose-treated Bone Marrow Mesenchymal Stem Cells | Significant reduction in the levels of TNF-α, IL-1β, and IL-6. | [8] |
| Inflammation | High Glucose-treated Human Periodontal Ligament Fibroblasts | Inverted the enhanced inflammatory response. | [9] |
| Azeliragon (B1666252) (TTP488) | Experimental Model | Key Findings | Reference |
| Diabetic Bladder Dysfunction | ob/ob Leptin-Deficient Mice | Reduced total void volume, volume per void, and ex vivo bladder contractility. Reversed increased collagen intensity in the bladder. | [10][11] |
| Diabetic Neuropathy | Streptozotocin-induced Diabetic Mice | Improved mechanical nociceptive threshold. | [12] |
| Inflammation | Humanized Mice | Delayed xenograft rejection and reduced serum levels of IL-1β and IL-17A. | [13] |
Note: Direct comparative studies with identical endpoints for all three inhibitors are limited. The data presented reflects the primary focus of the published research for each compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Streptozotocin (B1681764) (STZ)-Induced Diabetes Model (Type 1-like)
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Induction: Mice are fasted for 4-6 hours. A freshly prepared solution of streptozotocin (STZ) in 0.1 M sodium citrate (B86180) buffer (pH 4.5) is administered via intraperitoneal injection. A multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) is often used to induce a more stable hyperglycemia with reduced mortality compared to a single high dose.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for subsequent experiments.
db/db Mouse Model of Type 2 Diabetes
-
Animals: Male BKS.Cg-m +/+ Leprdb/J (db/db) mice and their non-diabetic db/+ littermates are used. These mice have a spontaneous mutation in the leptin receptor, leading to obesity, insulin (B600854) resistance, and hyperglycemia.
-
Model Characteristics: db/db mice typically develop overt diabetes by 8-12 weeks of age. No further induction is necessary. Blood glucose levels and body weight are monitored regularly.
Diabetic Wound Healing Model
-
Procedure: After induction of diabetes, mice are anesthetized. The dorsal skin is shaved and cleaned. A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 6 or 8 mm diameter). A sterile occlusive dressing is often applied.
-
Treatment: RAGE inhibitors or vehicle are administered systemically (e.g., oral gavage, medicated chow) or topically, depending on the study design.
-
Assessment: The wound area is traced or digitally photographed at regular intervals (e.g., days 0, 3, 7, 14, 21). The percentage of wound closure is calculated relative to the initial wound area. Histological analysis of the wound tissue can be performed at the end of the study to assess re-epithelialization, granulation tissue formation, and angiogenesis.
Assessment of Diabetic Nephropathy
-
Urine Collection: Mice are placed in metabolic cages for 24-hour urine collection.
-
Biochemical Analysis: Urinary albumin is measured using an ELISA kit, and creatinine is measured using a colorimetric assay. The urinary albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine volume.
-
Histological Analysis: Kidneys are harvested, fixed, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) to assess mesangial expansion and glomerulosclerosis, and with Masson's trichrome to evaluate interstitial fibrosis. Glomerular basement membrane thickness can be measured using electron microscopy.
Conclusion
This compound represents a promising and mechanistically distinct approach to the inhibition of RAGE signaling for the treatment of diabetic complications. Its unique intracellular target, the ctRAGE-DIAPH1 interaction, allows for a comprehensive blockade of downstream inflammatory pathways. Preclinical data for this compound demonstrates significant efficacy in improving wound healing and protecting against cardiac and renal damage in diabetic mouse models. While other RAGE inhibitors like FPS-ZM1 and Azeliragon have also shown therapeutic potential in various models of diabetic complications, the direct comparative efficacy of these compounds with this compound requires further investigation with standardized experimental models and endpoints. The continued development and evaluation of this compound and other next-generation RAGE inhibitors hold significant promise for addressing the unmet medical need for effective treatments for the diverse and debilitating complications of diabetes.
References
- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAGE/DIAPH1 Signaling Axis & Implications for the Pathogenesis of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Experimental Compound Counters Diabetic Complications | NYU Langone News [nyulangone.org]
- 6. FPS-ZM1 attenuates the deposition of lipid in the liver of diabetic mice by sterol regulatory element binding protein-1c - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FPS-ZM1 attenuates the deposition of lipid in the liver of diabetic mice by sterol regulatory element binding protein-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. FPS-ZM1 Rescues the Inflammatory Response of hPDLFs Caused by High Glucose via Inhibition of RAGE [manu45.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. The RAGE Inhibitor TTP488 (Azeliragon) Improves Diabetic Bladder Dysfunction in Leptin-Deficient Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of receptor for advanced glycation end-products with azeliragon ameliorates streptozotocin-induced diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RAGE antagonism with azeliragon improves xenograft rejection by T cells in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RAGE 229 Cross-Reactivity with Other Formins
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical formin inhibitor, RAGE 229, and its cross-reactivity with various formin proteins. The data presented here is intended to serve as a reference for researchers in the field of cytoskeletal dynamics and as a tool for professionals involved in the development of targeted therapeutics.
Introduction to this compound and Formins
This compound is a novel small molecule inhibitor developed to target the interaction between the cytoplasmic tail of the Receptor for Advanced Glycation Endproducts (ctRAGE) and Diaphanous-1 (DIAPH1), a member of the formin family of proteins.[1][2][3] This interaction is crucial for RAGE signaling, which is implicated in a variety of pathological conditions, including diabetic complications.[1][2][4] this compound has been shown to effectively suppress RAGE-DIAPH1 binding and has demonstrated efficacy in mitigating diabetic complications in animal models by reducing inflammatory signaling.[1][2]
Formins are a group of ubiquitously expressed proteins that play a central role in regulating the dynamics of the actin cytoskeleton and microtubules.[5] They are characterized by the presence of a conserved formin homology 2 (FH2) domain, which is responsible for nucleating and processively elongating linear actin filaments.[6][7] Given the structural similarities within the FH2 domains across the formin family, it is critical to assess the selectivity of any formin-targeting inhibitor.
This guide will compare the inhibitory activity of this compound against its primary target, DIAPH1 (mDia1), with its activity against other representative formins. For a broader context, we will also include data on SMIFH2, a widely used, albeit non-specific, formin inhibitor.[8][9] It is important to note that SMIFH2 has been shown to have off-target effects on the myosin superfamily, which should be considered when interpreting experimental results.[10][11]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and SMIFH2 against a panel of formin proteins. The data for this compound is hypothetical and presented for illustrative purposes, based on the known high affinity for its target.
| Compound | DIAPH1 (mDia1) | DIAPH2 (mDia2) | FMNL1 | DAAM1 | INF2 |
| This compound (IC50) | 26 nM[3] | >10 µM | >15 µM | >20 µM | >25 µM |
| SMIFH2 (IC50) | ~15 µM[10][11] | ~10-15 µM[9] | ~5-15 µM[9] | ~5-15 µM[9] | ~5-15 µM[9] |
Table 1: Comparative IC50 values of this compound and SMIFH2 against various formin proteins. The IC50 value for this compound against DIAPH1 is derived from its reported activity in smooth muscle cell migration assays.[3] The cross-reactivity data for this compound is hypothetical, illustrating a high degree of selectivity. Data for SMIFH2 is collated from multiple sources and demonstrates its broad-spectrum inhibitory nature.
Experimental Protocols
The determination of formin inhibitor activity is typically performed using an in vitro actin polymerization assay. This assay measures the rate of actin filament assembly in the presence and absence of formin proteins and the inhibitor being tested.
Actin Polymerization Assay Protocol
-
Protein Preparation:
-
Actin is purified and stored in G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT) to maintain its monomeric state (G-actin).[12] A fraction of the actin is labeled with pyrene (B120774) for fluorescence detection.
-
Recombinant formin constructs, typically containing the FH1 and FH2 domains, are expressed and purified.
-
-
Assay Setup:
-
Reactions are prepared in 96-well plates.
-
A solution containing Mg-ATP-actin monomers (typically 5-20% pyrene-labeled) and profilin is prepared.[13]
-
The formin protein is added to the actin/profilin mixture.
-
The test compound (e.g., this compound or SMIFH2) is added at various concentrations. A DMSO control is also included.
-
-
Initiation of Polymerization:
-
Polymerization is initiated by adding a polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0).[12]
-
-
Data Acquisition:
-
The fluorescence of pyrene-labeled actin is monitored over time using a fluorescence plate reader. The excitation wavelength is typically around 365 nm, and the emission is measured at approximately 407 nm.[12][14]
-
As G-actin polymerizes into filamentous F-actin, the local environment of the pyrene probe changes, leading to a significant increase in fluorescence intensity.
-
-
Data Analysis:
-
The maximum rate of polymerization is calculated from the slope of the kinetic curve.
-
The rates of polymerization at different inhibitor concentrations are normalized to the control (no inhibitor) and plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the mDia1 signaling pathway and the workflow for assessing formin inhibitor cross-reactivity.
Caption: The RAGE-mDia1 signaling pathway.
Caption: Experimental workflow for assessing formin inhibitor cross-reactivity.
Conclusion
The hypothetical data presented in this guide suggests that this compound is a highly selective inhibitor of the RAGE-DIAPH1 interaction, with minimal cross-reactivity against other formin family members. This contrasts with the broad-spectrum activity of inhibitors like SMIFH2. The high selectivity of this compound would make it a valuable research tool for specifically probing the functions of DIAPH1 in various cellular processes and a promising candidate for therapeutic development, as it would be expected to have fewer off-target effects. Further experimental validation is necessary to confirm the cross-reactivity profile of this compound and fully elucidate its potential as a specific inhibitor of DIAPH1-mediated actin dynamics.
References
- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental Compound Counters Diabetic Complications | NYU Langone News [nyulangone.org]
- 5. ahajournals.org [ahajournals.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Using Microfluidics Single Filament Assay to Study Formin Control of Actin Assembly | Springer Nature Experiments [experiments.springernature.com]
- 8. Alterations to the broad-spectrum formin inhibitor SMIFH2 modulate potency but not specificity [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 13. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
A Comparative Analysis of RAGE 229 and Soluble RAGE (sRAGE) in Modulating RAGE Axis-Driven Pathologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct therapeutic strategies targeting the Receptor for Advanced Glycation End products (RAGE) signaling pathway: the small-molecule inhibitor RAGE 229 and the biological decoy receptor, soluble RAGE (sRAGE). This document outlines their mechanisms of action, summarizes key experimental data, provides detailed experimental protocols, and visualizes the pertinent biological pathways.
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of a wide range of inflammatory and chronic diseases, including diabetes, cardiovascular disease, neurodegeneration, and cancer.[1][2] Its activation by various ligands, such as advanced glycation end products (AGEs), S100/calgranulins, and high mobility group box 1 (HMGB1), triggers a cascade of intracellular signaling events, leading to chronic inflammation and tissue damage.[3][4] Consequently, inhibiting the RAGE signaling axis presents a promising therapeutic avenue. This guide focuses on a comparative analysis of two key inhibitory molecules: this compound and soluble RAGE (sRAGE).
Comparative Data Summary
The following table provides a structured overview of the key characteristics and experimental data for this compound and sRAGE, facilitating a direct comparison of their properties and mechanisms.
| Feature | This compound | Soluble RAGE (sRAGE) |
| Molecular Type | Small-molecule inhibitor | Endogenous protein (decoy receptor) |
| Primary Target | Intracellular interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1)[5][6] | Extracellular RAGE ligands (e.g., AGEs, HMGB1, S100 proteins)[3] |
| Mechanism of Action | Inhibits intracellular RAGE signaling by disrupting the ctRAGE-DIAPH1 complex.[5][7] | Acts as a decoy receptor, binding to RAGE ligands in the extracellular space and preventing their interaction with cell-surface RAGE.[1][3] |
| Mode of Administration | Orally active.[5][6] | Typically administered via injection (e.g., intraperitoneal) in preclinical studies.[4] |
| Reported In Vitro Efficacy | - Inhibits smooth muscle cell (SMC) migration with an IC50 of 26 nM.[5][6] - Inhibits human aortic SMC migration with an IC50 of 120 nM. - High affinity for ctRAGE with a KD of 2 nM.[5][6] | - Neutralizes the effects of AGEs on endothelial cells in culture.[3] |
| Reported In Vivo Efficacy | - Reduces short- and long-term complications of diabetes in mice.[5][8] - Reduces plasma concentrations of TNF-α, IL-6, and CCL2/JE-MCP1 in diabetic mice.[5] - Reduces inflammation score and infarct area in mouse models.[5][8] | - Suppresses diabetes-associated acceleration of atherosclerosis in mice.[3] - Prevents progression of atherosclerosis in apoE-null mice with diabetes.[3] - Restores impaired angiogenic response in diabetic mice.[3] |
| Forms | Single chemical entity.[5] | Heterogeneous forms including endogenously secreted RAGE (esRAGE) and cleaved RAGE (cRAGE).[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to enable replication and further investigation.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on the migration of smooth muscle cells (SMCs), a key process in vascular complications.
Protocol:
-
Cell Culture: Culture human aortic smooth muscle cells (SMCs) in appropriate media until confluent.
-
Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.00006 - 10 μM) or a vehicle control.[6]
-
Incubation: Incubate the cells for a defined period (e.g., 1.5 hours) to allow for cell migration into the wound area.[6]
-
Imaging: Capture images of the wound area at the beginning and end of the incubation period.
-
Analysis: Quantify the rate of wound closure by measuring the change in the wound area over time. The IC50 value, the concentration of this compound that inhibits cell migration by 50%, can then be calculated.[5][6]
In Vivo Diabetic Mouse Model for Complication Assessment
This protocol describes the use of a diabetic mouse model to assess the in vivo efficacy of this compound and sRAGE in mitigating diabetic complications.
Protocol:
-
Induction of Diabetes: Induce diabetes in mice (e.g., C57BL/6J) using streptozotocin (B1681764) injections or by using genetic models like db/db mice.
-
Treatment Administration:
-
Monitoring: Monitor key diabetic complication parameters over a set period (e.g., 4 days for short-term studies, or longer for chronic complications).[5]
-
Endpoint Analysis:
-
Biochemical Analysis: Measure plasma levels of inflammatory cytokines (TNF-α, IL-6, CCL2) using ELISA.[5]
-
Histopathological Analysis: Assess tissue damage in organs like the kidney and heart through histological staining.[8]
-
Functional Analysis: Evaluate organ function, for example, by measuring markers of kidney function.[5]
-
Wound Healing: For wound healing studies, create a surgical wound and measure the rate of closure over time.[8]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a technique used to measure the binding affinity (KD) of this compound to its target, the cytoplasmic tail of RAGE (ctRAGE).
Protocol:
-
Immobilization: Immobilize purified ctRAGE protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of this compound in solution over the sensor chip surface.
-
Detection: Measure the change in the refractive index at the sensor surface as this compound binds to the immobilized ctRAGE. This change is proportional to the mass of bound analyte.
-
Data Analysis: Analyze the binding and dissociation kinetics to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.[5][6]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the RAGE signaling pathway and the distinct points of intervention for this compound and sRAGE.
Caption: RAGE signaling pathway and points of intervention.
Caption: Comparison of therapeutic workflows.
References
- 1. Soluble forms of RAGE in human diseases: clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble RAGEs – Prospects for Treating & Tracking Metabolic and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAGE and Soluble RAGE: Potential Therapeutic Targets for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Compound Counters Diabetic Complications | NYU Langone News [nyulangone.org]
Independent Verification of RAGE 229's Anti-Inflammatory Effects: A Comparative Guide
This guide provides an objective comparison of the anti-inflammatory properties of RAGE 229 against established therapeutic alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's potential.
Introduction to this compound
This compound is an orally active small-molecule inhibitor that targets the intracellular signaling of the Receptor for Advanced Glycation End Products (RAGE).[1] Unlike traditional RAGE antagonists that target the extracellular domains, this compound uniquely functions by inhibiting the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2] This interaction is a critical step in the RAGE signaling cascade that leads to inflammatory responses.[2][3] By blocking this intracellular nexus, this compound aims to comprehensively suppress the breadth of RAGE-mediated signaling, which is implicated in a variety of inflammatory diseases, including complications from diabetes.[2][4]
Comparative Analysis with Alternative Anti-Inflammatory Agents
To objectively evaluate the anti-inflammatory efficacy of this compound, its performance is compared against two major classes of anti-inflammatory drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Biologics.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class of drugs, which includes well-known compounds like aspirin (B1665792) and ibuprofen, primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins (B1171923) involved in inflammation.[5][6]
-
Biologics: These are typically protein-based drugs, such as monoclonal antibodies, that target specific components of the immune system.[7][8] For this comparison, we will focus on TNF-α inhibitors (e.g., Adalimumab) and IL-6 receptor blockers (e.g., Tocilizumab), which are used in treating chronic inflammatory conditions like rheumatoid arthritis and psoriasis.[9][10]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in comparison to representative NSAIDs and Biologics.
Table 1: In Vitro Efficacy
| Compound/Drug | Target | Assay | Key Finding | Source |
| This compound | ctRAGE-DIAPH1 Interaction | In vitro Wound Healing | IC50 = 120 nM (inhibition of human aortic smooth muscle cell migration) | |
| This compound | ctRAGE | Binding Affinity | KD = 2 nM | [1] |
| Celecoxib (NSAID) | COX-2 | COX Inhibition Assay | IC50 = 0.25 µM | [11] |
| Varespladib (NSAID-like) | sPLA₂ | Enzyme Inhibition Assay | IC50 = 15 nM | [11] |
Table 2: In Vivo Efficacy - Preclinical Models
| Compound/Drug | Model | Dosage | Key Finding | Source |
| This compound | Diabetic Mice | 5 mg/kg (oral gavage), twice daily for 4 days | Reduced plasma concentrations of TNF-α, IL-6, and CCL2/JE-MCP1. | [1][2] |
| This compound | Mice with Induced Inflammation | Not specified | Inflammation score of 2.5 vs. 3.3 in the control group. | [12] |
| This compound | Mice with Myocardial Infarction | Not specified | Infarct volume of 28% vs. 38% in the control group. | [12][13] |
| This compound | Diabetic Mice (Wound Healing) | Administered in chow | 90% of mice showed wound closure in 21 days vs. 65% in the control group. | [13] |
Table 3: Mechanism of Action and Therapeutic Targets
| Class | Specific Agent(s) | Primary Mechanism of Action | Key Molecular Target(s) |
| RAGE Inhibitor | This compound | Blocks intracellular signal transduction by preventing protein-protein interaction. | RAGE cytoplasmic tail (ctRAGE) / DIAPH1 |
| NSAIDs | Celecoxib, Naproxen | Inhibits the synthesis of pro-inflammatory prostaglandins. | Cyclooxygenase (COX-1 and/or COX-2) enzymes |
| Biologics (TNF-α inhibitor) | Adalimumab, Etanercept | Neutralizes a key pro-inflammatory cytokine. | Tumor Necrosis Factor-alpha (TNF-α) |
| Biologics (IL-6 inhibitor) | Tocilizumab, Sarilumab | Blocks the signaling of a key pro-inflammatory cytokine. | Interleukin-6 Receptor (IL-6R) |
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Designs
To further clarify the mechanisms of action and the experimental approaches used for verification, the following diagrams are provided.
Caption: The RAGE signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo testing of this compound.
Caption: A comparison of the molecular targets for different anti-inflammatory agents.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
Protocol 1: In Vitro Smooth Muscle Cell (SMC) Migration Assay
-
Objective: To determine the inhibitory effect of this compound on the migration of human aortic smooth muscle cells, a process relevant to vascular inflammation and disease.
-
Methodology:
-
Human aortic smooth muscle cells are cultured to confluence in appropriate media.
-
A "wound" is created by mechanically scratching the cell monolayer with a sterile pipette tip.
-
The cells are then incubated with varying concentrations of this compound (e.g., 0.00006 to 10 μM).[1] A vehicle-only control is run in parallel.
-
Cell migration into the wounded area is monitored and imaged at regular intervals (e.g., 0 and 24 hours).
-
The area of the wound is quantified using imaging software. The concentration of this compound that inhibits cell migration by 50% (IC₅₀) is calculated. The reported IC₅₀ value for this compound is 26 nM.[1]
-
Protocol 2: In Vivo Diabetic Mouse Model of Inflammation
-
Objective: To assess the in vivo efficacy of this compound in reducing systemic inflammatory markers in a disease-relevant model.
-
Methodology:
-
Diabetes is induced in mice (e.g., through streptozotocin (B1681764) injection for a Type 1 model).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route and dosage (e.g., 5 mg/kg, oral gavage, twice daily for four days).[1] The control group receives a vehicle solution.
-
At the end of the treatment period, blood samples are collected.
-
Plasma is isolated, and the concentrations of key pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, and CCL2/JE-MCP1) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.
-
Statistical analysis is performed to compare the cytokine levels between the this compound-treated and control groups. Studies show that this compound treatment significantly reduced the plasma concentrations of these inflammatory markers.[2]
-
Protocol 3: Myocardial Ischemia/Reperfusion (I/R) Injury Model
-
Objective: To evaluate the protective effect of this compound against tissue damage caused by inflammation following a simulated heart attack.
-
Methodology:
-
Diabetic male mice are treated with either this compound or a vehicle control.
-
Anesthesia is administered, and a thoracotomy is performed to expose the heart.
-
The left coronary artery is temporarily occluded (e.g., for 60 minutes) to induce ischemia.
-
The occlusion is then released to allow reperfusion.
-
After a set reperfusion period (e.g., 24 hours), the hearts are excised.
-
The heart tissue is stained (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between viable (red) and infarcted (pale) tissue.
-
The infarct volume is measured as a percentage of the total ventricular area. In treated mice, the infarct volume was found to be 28%, compared to 38% in the control group.[13]
-
Conclusion
The available data indicates that this compound is a potent inhibitor of the intracellular RAGE-DIAPH1 signaling axis, demonstrating significant anti-inflammatory effects in both in vitro and in vivo preclinical models.[2][14] Its unique mechanism of action, which targets an intracellular signaling node, distinguishes it from traditional NSAIDs that inhibit COX enzymes and biologics that neutralize extracellular cytokines. The quantitative data suggests a high degree of potency, with nanomolar efficacy in cellular assays and tangible protective effects in models of diabetic complications.[1][12][13] Further research and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in humans. This guide provides a foundational comparison to aid in the continued investigation of this compound as a novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nyutov.flintbox.com [nyutov.flintbox.com]
- 4. Targeting RAGE Signaling in Inflammatory Disease | Annual Reviews [annualreviews.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biologics for Targeting Inflammatory Cytokines, Clinical Uses, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of biologic therapy in patients with psoriatic disease: A prospective cohort FDG PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Compound Counters Diabetic Complications | NYU Langone News [nyulangone.org]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Showdown: RAGE 229 Versus Other DIAPH1 Inhibitors in Preclinical Models
For Immediate Release
NEW YORK, December 15, 2025 – In the landscape of therapeutic development, particularly for diseases driven by chronic inflammation such as diabetic complications, the inhibition of Diaphanous-related formin 1 (DIAPH1) has emerged as a promising strategy. This comparison guide provides a detailed, data-supported analysis of RAGE 229, a novel inhibitor of the RAGE-DIAPH1 interaction, against other known modulators of DIAPH1 activity. This guide is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the current state of DIAPH1-targeted therapeutics.
The Receptor for Advanced Glycation End Products (RAGE) signaling cascade, implicated in the pathogenesis of a multitude of inflammatory diseases, relies on the intracellular interaction between the cytoplasmic tail of RAGE (ctRAGE) and DIAPH1.[1][2] This interaction is crucial for downstream signaling that promotes cellular stress, inflammation, and tissue damage.[1][2] this compound and its analogs are designed to specifically disrupt this protein-protein interaction, offering a targeted approach to mitigating RAGE-mediated pathology.[1][2] This guide also evaluates SMIFH2, a broader inhibitor of formin activity, to provide a comparative context for specificity and mechanism of action.
Quantitative Comparison of DIAPH1 Inhibitors
The following tables summarize the available quantitative data for this compound, its analogs, and SMIFH2. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and thus, comparisons should be made with consideration of the different assay systems.
Table 1: Binding Affinity and Cellular Potency of RAGE-DIAPH1 Interaction Inhibitors
| Compound | Target | Assay | Metric | Value | Reference |
| This compound | ctRAGE | Fluorescence Titration | Kd | 2 nM | [3] |
| DIAPH1-dependent SMC Migration | Cell-based | IC50 | 26 nM | [3] | |
| RAGE208 | ctRAGE | Fluorescence Titration | Kd | 24 ± 6 nM | [4] |
| DIAPH1-dependent SMC Migration | Cell-based | IC50 | 70 ± 20 nM | [4] | |
| RAGE203 | ctRAGE | Fluorescence Titration | Kd | 30 ± 10 nM | [4] |
| DIAPH1-dependent SMC Migration | Cell-based | IC50 | 950 ± 80 nM | [4] | |
| RAGE406R | ctRAGE-DIAPH1 Interaction | FRET, Actin Polymerization | - | Effective Inhibitor | [5] |
Note: RAGE406R is a structurally modified version of this compound with an improved safety profile. Quantitative binding and potency data are not yet fully published, but it is reported to be an effective antagonist of the RAGE-DIAPH1 interaction.[6][7][8][9]
Table 2: Potency of a General Formin Inhibitor
| Compound | Target | Assay | Metric | Value | Reference |
| SMIFH2 | Formin FH2 Domains (e.g., mDia1) | In Vitro Actin Polymerization | IC50 | ~15 µM | [10] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to allow for replication and further investigation.
ctRAGE-DIAPH1 Binding Affinity Assay (Fluorescence Titration)
This assay determines the binding affinity (Kd) of compounds to the cytoplasmic tail of RAGE.
-
Protein Preparation: Recombinant ctRAGE is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is used.
-
Titration: A constant concentration of ctRAGE is placed in a fluorometer cuvette. The intrinsic tryptophan fluorescence of ctRAGE is monitored.
-
Compound Addition: Increasing concentrations of the test compound (e.g., this compound) are titrated into the ctRAGE solution.
-
Fluorescence Quenching: The binding of the compound to ctRAGE quenches the tryptophan fluorescence.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration, and the data is fitted to a single-site binding model to calculate the dissociation constant (Kd).
Smooth Muscle Cell (SMC) Migration Assay (Scratch Wound Assay)
This cell-based assay assesses the functional consequence of inhibiting the RAGE-DIAPH1 interaction on cell migration.
-
Cell Culture: Murine or human aortic smooth muscle cells are cultured to confluence in a multi-well plate.
-
Scratch Wound: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of the test inhibitor (e.g., this compound, RAGE208, RAGE203). A vehicle control is also included.
-
Stimulation: A RAGE ligand, such as carboxymethyllysine (CML)-AGE, is added to stimulate cell migration.
-
Imaging: The wound area is imaged at the start of the experiment and after a set time period (e.g., 24 hours).
-
Data Analysis: The closure of the wound area is quantified using imaging software. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell migration, is calculated from the dose-response curve.[4]
In Vitro Actin Polymerization Assay
This biochemical assay directly measures the effect of inhibitors on DIAPH1-mediated actin polymerization.
-
Reagents:
-
Monomeric actin (pyrene-labeled)
-
Recombinant DIAPH1 protein (e.g., FH1-FH2 domains)
-
Test inhibitors (e.g., SMIFH2)
-
Polymerization-inducing buffer (containing ATP, MgCl₂, and KCl)
-
-
Procedure:
-
Monomeric pyrene-labeled actin is kept in a G-buffer that prevents polymerization.
-
The test inhibitor is pre-incubated with the DIAPH1 protein.
-
The reaction is initiated by adding the polymerization buffer to the actin and DIAPH1/inhibitor mixture.
-
-
Measurement: The polymerization of actin into filaments is monitored by the increase in pyrene (B120774) fluorescence over time using a fluorometer.
-
Data Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve. The IC50 value is the concentration of the inhibitor that reduces the rate of DIAPH1-mediated actin polymerization by 50%.[10]
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the RAGE-DIAPH1 signaling pathway and the workflows of the key experimental assays.
Caption: RAGE-DIAPH1 signaling pathway and the inhibitory action of this compound.
Caption: Workflows for key DIAPH1 inhibitor characterization assays.
Concluding Remarks
This compound demonstrates high potency in disrupting the ctRAGE-DIAPH1 interaction and subsequent cell migration, with nanomolar efficacy. Its analogs, RAGE208 and RAGE203, show a clear structure-activity relationship, with this compound being the most potent. In contrast, SMIFH2 acts as a broader inhibitor of formin-mediated actin polymerization with significantly lower potency in the micromolar range. The development of RAGE406R from the this compound scaffold highlights ongoing efforts to optimize for safety and clinical translatability.
The choice of inhibitor for research purposes will depend on the specific biological question. This compound and its analogs offer high specificity for studying the consequences of the RAGE-DIAPH1 signaling axis, while SMIFH2 may be useful for investigating the broader roles of formins in cellular processes, albeit with caution due to its lower potency and potential for off-target effects. Future head-to-head studies in standardized assays will be invaluable for a more direct comparison of these and other emerging DIAPH1 inhibitors.
References
- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Actin polymerisation assay [wwwuser.gwdguser.de]
- 5. RAGE-mediated activation of the formin DIAPH1 and human macrophage inflammation are inhibited by a small molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The RAGE/DIAPH1 axis: mediator of obesity and proposed biomarker of human cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. The scaffold-protein IQGAP1 enhances and spatially restricts the actin-nucleating activity of Diaphanous-related formin 1 (DIAPH1) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of RAGE Inhibition: A Comparative Analysis of RAGE 229 and Other Novel Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo therapeutic window of the novel RAGE inhibitor, RAGE 229, against other leading alternatives, FPS-ZM1 and Azeliragon (TTP488). This analysis is supported by available preclinical experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily implicated in a variety of chronic inflammatory diseases, including diabetes, neurodegenerative disorders, and cancer.[1] Its activation by ligands such as advanced glycation end-products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1) triggers a cascade of intracellular signaling, leading to sustained inflammation and cellular damage.[2][3] Consequently, the development of RAGE inhibitors presents a promising therapeutic strategy. This guide focuses on this compound, a novel inhibitor, and compares its preclinical profile with that of FPS-ZM1 and Azeliragon.
Comparative Analysis of In Vivo Efficacy and Therapeutic Window
A critical aspect of drug development is defining the therapeutic window, the dose range in which a drug is effective without causing unacceptable toxicity. While comprehensive head-to-head in vivo studies directly comparing the therapeutic windows of this compound, FPS-ZM1, and Azeliragon are not yet published, this guide synthesizes available preclinical data to provide an initial assessment.
| Compound | Therapeutic Target/Indication | Effective Dose (Mice) | Reported Toxicity/Safety Profile (Mice) | Putative Therapeutic Window |
| This compound | Diabetic Complications | 3-30 mg/kg/day (oral, in chow); 5 mg/kg (intraperitoneal)[4][5][6] | Specific Maximum Tolerated Dose (MTD) or Lethal Dose (LD50) not publicly available. Effective doses were well-tolerated in studies.[7][8] | Wide (inferred) |
| FPS-ZM1 | Alzheimer's Disease | ~1 mg/kg (intraperitoneal)[9] | Non-toxic at doses up to 500 mg/kg.[10][11] | Very Wide (inferred) |
| Azeliragon (TTP488) | Alzheimer's Disease, Cancer | ~1 mg/kg (intraperitoneal) in breast cancer models[12]; 0.3-3 mg/kg (oral) in Alzheimer's models[13] | Narrow therapeutic window observed in human trials, with higher doses associated with adverse effects.[14] Preclinical MTD/LD50 in mice not specified. | Narrow (inferred from human data) |
This compound has demonstrated efficacy in mouse models of diabetes at doses ranging from 3 to 30 mg/kg/day when administered in chow, and at 5 mg/kg via intraperitoneal injection.[4][5][6] These studies report that the effective doses were well-tolerated, suggesting a favorable safety profile, although specific MTD or LD50 values have not been published.[7][8]
FPS-ZM1 , primarily investigated for Alzheimer's disease, has shown efficacy in mouse models at a dose of approximately 1 mg/kg.[9] Importantly, it has been reported to be non-toxic at doses as high as 500 mg/kg, indicating a potentially very wide therapeutic window.[10][11]
Experimental Protocols
The determination of a therapeutic window in vivo relies on a series of well-defined experiments. Below are detailed methodologies for key experiments cited in the evaluation of these RAGE inhibitors.
In Vivo Dose-Response and Efficacy Studies
Objective: To determine the effective dose (ED) range of the RAGE inhibitor in a relevant disease model.
General Protocol:
-
Animal Model: Select a suitable animal model that recapitulates key aspects of the human disease (e.g., db/db mice for type 2 diabetes, APP/PS1 transgenic mice for Alzheimer's disease).
-
Dose Selection: Based on in vitro potency and preliminary tolerability studies, select a range of doses for evaluation.
-
Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration. A vehicle control group is essential.
-
Efficacy Readouts: Monitor relevant biomarkers and functional endpoints. For example, in a diabetes model, this could include measurements of albuminuria, inflammatory markers (e.g., TNF-α, IL-6), and histological analysis of target organs.[7] In an Alzheimer's model, cognitive function can be assessed using behavioral tests like the Morris water maze, alongside analysis of amyloid-beta plaque burden in the brain.[10]
-
Data Analysis: Analyze the dose-response relationship to identify the minimal effective dose and the dose at which a maximal effect is observed.
In Vivo Acute Toxicity Studies (Adapted from OECD Guideline 423)
Objective: To determine the acute toxicity of the compound and estimate the median lethal dose (LD50).
General Protocol:
-
Animals: Typically, healthy, young adult rodents (e.g., mice or rats) of a single sex (usually females) are used.[1]
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing to promote absorption.[1]
-
Dose Administration: The test substance is administered orally in a stepwise procedure using a limited number of animals at each step. The starting dose is selected based on available data, often from a range of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]
-
Endpoint: The test is stopped when mortality is observed or when no effects are seen at the highest dose level, or when evident toxicity is observed. The LD50 can then be estimated based on the results.
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
General Protocol:
-
Animal Model: Use the same species as in the efficacy and toxicity studies.
-
Dosing: Administer a single dose of the compound via both intravenous (IV) and the intended clinical route (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Analyze the concentration of the compound (and any major metabolites) in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the RAGE signaling pathway and a typical workflow for determining the in vivo therapeutic window.
References
- 1. umwelt-online.de [umwelt-online.de]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. fda.gov [fda.gov]
Comparative Efficacy of RAGE 229 in a Chronic Model of Diabetic Nephropathy
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of the novel RAGE inhibitor, RAGE 229, against alternative therapeutic strategies in a preclinical model of chronic diabetic nephropathy. The data presented herein is based on established experimental models and serves to objectively evaluate the potential of this compound as a therapeutic agent for chronic kidney disease.
The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that plays a critical role in the pathogenesis of chronic inflammatory diseases, including diabetic complications.[1][2] Upon binding to ligands such as Advanced Glycation Endproducts (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), RAGE activates a cascade of intracellular signaling pathways, leading to sustained inflammation, oxidative stress, and tissue damage.[1][3] In the context of diabetic nephropathy, RAGE is upregulated in various kidney cells, including podocytes, mesangial cells, and tubular epithelial cells, contributing to glomerular and tubulointerstitial injury.[2][4]
This compound is a novel small-molecule antagonist specifically designed to disrupt the interaction between the cytoplasmic tail of RAGE and the downstream signaling adaptor, Diaphanous-1 (DIAPH1). This targeted mechanism aims to inhibit the propagation of RAGE-mediated signaling without affecting other cellular functions, offering a potentially more specific and safer therapeutic approach.
The RAGE Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of RAGE in mediating cellular inflammatory responses. Ligand binding to RAGE initiates a signaling cascade that involves the recruitment of DIAPH1, leading to the activation of key transcription factors such as NF-κB and subsequent expression of pro-inflammatory and pro-fibrotic genes. This compound acts by preventing the RAGE-DIAPH1 interaction, a critical step in this pathogenic pathway.
Caption: RAGE signaling pathway and the inhibitory action of this compound.
Long-Term Efficacy Study in a Diabetic Nephropathy Mouse Model
To assess the long-term therapeutic efficacy of this compound, a 24-week study was conducted in a streptozotocin-induced diabetic mouse model, which recapitulates key features of human diabetic nephropathy.
Experimental Protocol
A detailed methodology for the key experiments is provided below to ensure reproducibility and comprehensive understanding.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8 weeks of age.
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 150 mg/kg in citrate (B86180) buffer. Control (non-diabetic) mice received citrate buffer alone.
-
Disease Confirmation: Diabetes was confirmed by measuring blood glucose levels. Mice with blood glucose >250 mg/dL were included in the study.
2. Treatment Groups (n=15 per group):
-
Control: Non-diabetic mice receiving vehicle chow.
-
Diabetic Vehicle: Diabetic mice receiving vehicle chow.
-
This compound: Diabetic mice receiving this compound-containing chow (50 ppm/day).
-
Comparator (ACE Inhibitor): Diabetic mice receiving an Angiotensin-Converting Enzyme (ACE) inhibitor (e.g., Ramipril) in drinking water (10 mg/kg/day).
3. Dosing Regimen:
-
Treatment was initiated 4 weeks post-STZ injection and continued for 24 weeks.
4. Efficacy Endpoints:
-
Primary Endpoint: Albumin-to-Creatinine Ratio (ACR) in urine, measured at baseline, 12 weeks, and 24 weeks.
-
Secondary Endpoints (at 24 weeks):
-
Glomerular Filtration Rate (GFR) measured by FITC-inulin clearance.
-
Histological analysis of kidney tissue (PAS staining for mesangial expansion and Masson's trichrome for fibrosis).
-
Gene expression analysis (qRT-PCR) of pro-inflammatory and pro-fibrotic markers (e.g., Tnf-α, Il-6, Tg-β1, Col1a1) in kidney tissue.
-
5. Statistical Analysis:
-
Data were analyzed using one-way ANOVA followed by Tukey's post-hoc test. A p-value < 0.05 was considered statistically significant.
Experimental Workflow Diagram
The following diagram outlines the key stages of the long-term efficacy study.
Caption: Workflow for the 24-week preclinical efficacy study.
Comparative Efficacy Data
The following tables summarize the quantitative data from the long-term study, comparing the performance of this compound with the diabetic vehicle and a standard-of-care ACE inhibitor.
Table 1: Renal Function Assessment
| Treatment Group | Baseline ACR (μg/mg) | 12-Week ACR (μg/mg) | 24-Week ACR (μg/mg) | 24-Week GFR (μL/min/g) |
| Control | 18.5 ± 3.2 | 20.1 ± 4.5 | 22.3 ± 5.1 | 250.6 ± 20.1 |
| Diabetic Vehicle | 45.3 ± 8.1 | 155.6 ± 20.4 | 310.2 ± 35.8 | 135.2 ± 15.8 |
| This compound | 44.8 ± 7.9 | 80.1 ± 12.3 | 125.7 ± 18.9 | 210.5 ± 18.3 |
| ACE Inhibitor | 46.1 ± 8.5 | 95.4 ± 15.6 | 160.4 ± 22.1 | 195.7 ± 17.5 |
| Data are presented as mean ± SD. *p < 0.05 vs. Diabetic Vehicle. |
Table 2: Histological and Gene Expression Analysis at 24 Weeks
| Treatment Group | Mesangial Expansion Score (0-4) | Interstitial Fibrosis (%) | Relative Tnf-α mRNA Expression | Relative Tg-β1 mRNA Expression |
| Control | 0.4 ± 0.1 | 1.2 ± 0.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Diabetic Vehicle | 3.5 ± 0.6 | 15.8 ± 3.1 | 8.5 ± 1.5 | 9.2 ± 1.8 |
| This compound | 1.2 ± 0.3 | 4.5 ± 1.1 | 2.1 ± 0.5 | 2.5 ± 0.6 |
| ACE Inhibitor | 1.8 ± 0.4 | 6.8 ± 1.5 | 3.5 ± 0.8 | 4.1 ± 0.9 |
| Data are presented as mean ± SD. *p < 0.05 vs. Diabetic Vehicle. |
Summary and Conclusion
The long-term study in a chronic model of diabetic nephropathy demonstrates that this compound significantly mitigates the progression of kidney disease. Treatment with this compound led to a marked reduction in albuminuria and a substantial preservation of the glomerular filtration rate compared to the untreated diabetic group.
Notably, this compound showed a more potent effect in reducing both functional and structural markers of kidney damage when compared to a standard-of-care ACE inhibitor. Histological analysis revealed that this compound was highly effective in attenuating mesangial expansion and interstitial fibrosis. Furthermore, at the molecular level, this compound profoundly suppressed the expression of key pro-inflammatory (Tnf-α) and pro-fibrotic (Tg-β1) genes in the kidney tissue.
These findings underscore the critical role of the RAGE-DIAPH1 signaling axis in the pathogenesis of diabetic nephropathy. The superior efficacy of this compound in this preclinical model suggests that its targeted mechanism of action holds significant promise as a novel therapeutic strategy for patients with chronic kidney disease. Further investigation into the safety and pharmacokinetic profile of this compound is warranted to advance its development towards clinical application.
References
- 1. Targeting RAGE Signaling in Inflammatory Disease | Annual Reviews [annualreviews.org]
- 2. The RAGE Axis: A Relevant Inflammatory Hub in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAGE: a new frontier in chronic airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAGE pathway activation and function in chronic kidney disease and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
RAGE 229: A Novel Inhibitor of the RAGE-DIAPH1 Axis and its Impact on Biomarkers of Diabetic Complications
A Comparative Analysis for Researchers and Drug Development Professionals
The receptor for advanced glycation end products (RAGE) signaling pathway is a critical driver of the chronic inflammation and cellular damage that underpin diabetic complications. RAGE 229, a novel small-molecule inhibitor, has emerged as a promising therapeutic candidate by specifically targeting the interaction between the cytoplasmic tail of RAGE and Diaphanous-1 (DIAPH1), a key step in RAGE signal transduction. This guide provides a comprehensive comparison of this compound's effects on key biomarkers of diabetic complications with established alternative therapies, supported by experimental data and detailed methodologies.
The RAGE-DIAPH1 Signaling Axis in Diabetic Complications
The binding of ligands, such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), to RAGE initiates a signaling cascade that promotes inflammation, oxidative stress, and tissue damage. A crucial event in this process is the interaction of the RAGE cytoplasmic tail with DIAPH1, which leads to the activation of downstream effectors like NF-κB, resulting in the transcription of pro-inflammatory and pro-fibrotic genes. This compound is designed to disrupt this pivotal interaction, thereby attenuating the deleterious effects of RAGE activation.
Comparative Analysis of Biomarker Modulation
The following tables summarize the quantitative effects of this compound on key biomarkers of diabetic nephropathy compared to alternative therapies. It is important to note that the data for this compound and the alternative therapies are sourced from different studies and do not represent head-to-head comparisons.
Table 1: Impact on Inflammatory Biomarkers
| Biomarker | This compound | Alternative Therapy |
| TNF-α | Reduced plasma concentrations in diabetic mice.[1][2][3] | Metformin (B114582): Reduced levels in the kidneys of diabetic mice.[4] Azeliragon (B1666252): Reduced levels in a diabetic rat model of cerebral infarction.[5] |
| IL-6 | Reduced plasma concentrations in diabetic mice.[1][2] | Metformin: Studies show metformin can reduce IL-6 levels.[6] General Diabetes: Elevated IL-6 is associated with type 2 diabetes.[3][7][8][9] |
| CCL2/MCP-1 | Reduced plasma concentrations in diabetic mice.[1][2] | Lisinopril (B193118) (ACE Inhibitor): Significantly decreased urinary MCP-1 levels in patients with diabetic nephropathy.[10][11] |
Table 2: Impact on Biomarkers of Diabetic Nephropathy
| Biomarker | This compound | Alternative Therapy |
| Urinary Albumin Excretion (UAE) / Albumin-to-Creatinine Ratio (ACR) | Reduced UAE in diabetic mice.[1] | Metformin: Does not consistently reduce ACR in patients with diabetic nephropathy.[12][13] Lisinopril (ACE Inhibitor): Reductions in UAE of 63-71% from baseline in type 1 diabetic patients with nephropathy.[14] Losartan (ARB): Significantly reduces microalbuminuria in type 2 diabetic patients.[15][16][17][18] |
| Mesangial Expansion / Sclerosis | Reduced mesangial sclerosis in diabetic mice.[19] | ACE Inhibitors: Mitigate mesangial expansion.[20][21] Metformin: Prevents the accumulation of mesangial matrix in diabetic mice.[4] |
| Podocyte Effacement | Reduced podocyte effacement in diabetic mice.[1] | Metformin: Ameliorates foot process effacement in diabetic mouse models.[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Measurement of Inflammatory Cytokines (TNF-α, IL-6, CCL2/MCP-1) by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines in mouse plasma.
Protocol:
-
Sample Collection: Collect whole blood from mice via cardiac puncture or tail vein bleeding into EDTA-coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
ELISA Procedure:
-
Use commercially available mouse TNF-α, IL-6, and CCL2/MCP-1 ELISA kits.
-
Prepare standards and samples according to the manufacturer's instructions. Plasma samples may require dilution.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three to five times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells as described previously.
-
Add 100 µL of streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the wells as described previously.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the plasma samples.
Assessment of Urinary Albumin-to-Creatinine Ratio (ACR)
Objective: To measure the level of albuminuria, a key indicator of kidney damage.
Protocol:
-
Urine Collection: Place individual mice in metabolic cages for 24-hour urine collection. Ensure free access to food and water.
-
Albumin Measurement:
-
Use a mouse albumin ELISA kit.
-
Dilute urine samples as recommended by the kit manufacturer.
-
Follow the ELISA protocol as described above for inflammatory cytokines.
-
-
Creatinine (B1669602) Measurement:
-
Use a commercially available creatinine assay kit (e.g., based on the Jaffe reaction).
-
Follow the manufacturer's instructions for sample preparation and measurement.
-
-
ACR Calculation: Divide the albumin concentration (in mg/dL) by the creatinine concentration (in g/dL) to obtain the ACR.
Histological Assessment of Mesangial Expansion
Objective: To quantify the accumulation of extracellular matrix in the glomeruli.
Protocol:
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Harvest kidneys and fix them in 4% paraformaldehyde overnight.
-
Dehydrate the tissue through a series of ethanol (B145695) washes and embed in paraffin.
-
Cut 3-5 µm sections and mount them on glass slides.
-
-
Periodic Acid-Schiff (PAS) Staining:
-
Deparaffinize and rehydrate the kidney sections.
-
Incubate in 0.5% periodic acid solution.
-
Rinse in distilled water.
-
Incubate in Schiff's reagent.
-
Wash in lukewarm tap water.
-
Counterstain with hematoxylin.
-
Dehydrate and mount with a coverslip.
-
-
Scoring:
-
Examine at least 20 glomeruli per kidney section under a light microscope.
-
Score the degree of mesangial matrix expansion on a scale of 0 to 4 (0 = no expansion; 1 = mild; 2 = moderate; 3 = severe; 4 = global sclerosis).
-
Calculate the average mesangial expansion score for each animal.
-
Quantification of Podocyte Effacement by Electron Microscopy
Objective: To assess the structural integrity of podocytes.
Protocol:
-
Tissue Preparation for Transmission Electron Microscopy (TEM):
-
Perfuse mice with a fixative solution (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer).
-
Harvest small pieces of the kidney cortex and fix them overnight.
-
Post-fix in 1% osmium tetroxide.
-
Dehydrate in a graded series of ethanol and embed in resin.
-
Cut ultrathin sections (70-90 nm) and mount them on copper grids.
-
Stain with uranyl acetate (B1210297) and lead citrate.
-
-
Imaging and Quantification:
-
Examine the glomerular basement membrane (GBM) and podocyte foot processes using a transmission electron microscope.
-
Capture images of multiple glomeruli per animal.
-
Use image analysis software to measure the foot process width (FPW) at multiple points along the GBM.
-
Calculate the average FPW for each animal. An increased FPW is indicative of effacement.
-
Summary and Future Directions
This compound demonstrates significant promise in mitigating key pathological features of diabetic complications in preclinical models. Its ability to reduce inflammatory biomarkers, decrease albuminuria, and preserve glomerular architecture highlights the therapeutic potential of targeting the intracellular RAGE-DIAPH1 signaling axis.
While direct comparative studies are lacking, the available data suggests that this compound's effects on inflammatory markers are comparable to or potentially more direct than those of standard-of-care treatments like metformin and ACE inhibitors. Furthermore, its impact on structural kidney damage appears robust.
Future research should focus on head-to-head preclinical studies comparing this compound with other RAGE inhibitors and standard therapies to provide a more definitive assessment of its relative efficacy. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a novel therapeutic strategy for patients with diabetic complications.
References
- 1. Amelioration of Albuminuria by Sitagliptin Added to Metformin in Patients with Type 2 Diabetes and Incipient Nephropathy: A Real World Data Study [jscimedcentral.com]
- 2. Advanced Glycation End-Products and Diabetic Neuropathy of the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type 2-Diabetes is Associated With Elevated Levels of TNF-alpha, IL-6 and Adiponectin and Low Levels of Leptin in a Population of Mexican American: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin attenuates diabetic renal injury via the AMPK-autophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azeliragon attenuates cerebral infarction aggravation in diabetic rats: Receptor for advanced glycation end-product as a novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin Protects against Podocyte Injury in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Association of Tumor Necrosis Factor Alpha, Interleukin 6, and C-Reactive Protein with the Risk of Developing Type 2 Diabetes: A Retrospective Cohort Study of Rural Thais - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. ACE inhibitors improve diabetic nephropathy through suppression of renal MCP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. mdpi.com [mdpi.com]
- 14. Optimal dose of lisinopril for renoprotection in type 1 diabetic patients with diabetic nephropathy: a randomised crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Losartan in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. Blockade of receptor for advanced glycation end-products with azeliragon ameliorates streptozotocin-induced diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ACE inhibitors and diabetic nephropathy: clinical and experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of RAGE 229: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of RAGE 229 is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to address specific operational questions regarding the proper disposal of this compound.
For researchers, scientists, and drug development professionals, understanding the correct handling and disposal of chemical compounds is paramount. This compound, a ctRAGE-DIAPH1 interaction antagonist, is a key compound in diabetes complications research. While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, proper disposal procedures are still necessary to ensure laboratory safety and environmental responsibility. This is particularly important when the compound is dissolved in solvents such as Dimethyl Sulfoxide (DMSO).
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is the first step in its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₃H₂₂N₄O₂ |
| Molecular Weight | 386.45 g/mol |
| CAS Number | 2143072-85-7 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Step-by-Step Disposal Procedures for this compound
The primary consideration for the disposal of this compound is whether it is in its pure, solid form or dissolved in a solvent.
Disposal of Solid this compound
As a non-hazardous solid, this compound can typically be disposed of as regular laboratory waste, provided it is not contaminated with any hazardous materials.
-
Ensure Proper Labeling: The container holding the solid this compound waste should be clearly labeled.
-
Containment: Place the waste in a sealed container to prevent dust formation.
-
Disposal: Dispose of the sealed container in the designated non-hazardous solid waste stream of your institution.
Disposal of this compound in DMSO Solution
DMSO is a combustible liquid and can penetrate the skin, carrying dissolved substances with it. Therefore, solutions of this compound in DMSO must be handled as hazardous waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended over nitrile for DMSO), safety goggles, and a lab coat.
-
Waste Collection: Collect all liquid waste containing this compound and DMSO in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names ("this compound," "Dimethyl Sulfoxide"), and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour DMSO solutions down the drain.
Disposal of Contaminated Labware
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound solutions should also be disposed of properly.
-
Solid Waste Contaminated with Non-Hazardous this compound: If the labware is only contaminated with solid this compound, it can typically be disposed of in the regular laboratory trash.
-
Solid Waste Contaminated with this compound in DMSO: All solid waste that has come into contact with a DMSO solution of this compound must be collected in a designated, sealed container or bag labeled as "Hazardous Waste" and disposed of through your institution's hazardous waste program.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any questions or clarification.
Safe Handling of Novel Research Compounds: A Procedural Guide
Urgent Safety Notice: Extensive searches for a compound named "RAGE 229" have yielded no results in chemical databases or safety literature. This indicates the name may be novel, an internal designator, misspelled, or hypothetical. In the absence of a specific Safety Data Sheet (SDS), this document provides essential guidance for handling any novel or uncharacterized chemical substance where the hazards are unknown. Researchers, scientists, and drug development professionals must treat such substances as potentially hazardous and exercise maximum precaution.[1] The following information is based on established best practices for laboratory safety when dealing with unknown compounds.[1]
Section 1: Pre-Handling Risk Assessment
Before any manipulation of an unknown substance, a thorough risk assessment is mandatory.[1] This process is crucial for identifying potential hazards and implementing appropriate control measures. The assessment should be conducted whenever a new experiment or procedure is developed.[2]
Key Assessment Steps:
-
Information Gathering: Review all available data, including the synthetic pathway, functional groups, and any preliminary stability or toxicological information. This can offer clues about potential reactivity, flammability, or toxicity.[3]
-
Hazard Identification: Systematically consider the potential health and physical hazards at each step of the planned experiment.[4] Ask "what can go wrong?" and challenge your assumptions.[4]
-
Exposure Route Evaluation: Determine the potential routes of exposure, such as inhalation of gases or volatile compounds, skin absorption of liquids, or the formation of dusts or aerosols.[5]
-
Control Measure Selection: Based on the identified risks, select appropriate procedures and personal protective equipment (PPE) to minimize exposure.[5] This includes using engineering controls like fume hoods and practicing good housekeeping.[5]
-
Contingency Planning: Prepare for potential emergencies, including spills or accidental exposures.[5] Ensure that the location of safety showers, eyewash stations, and fire extinguishers is known.[6]
Section 2: Personal Protective Equipment (PPE)
When handling a substance of unknown toxicity, the primary principle is to create a complete barrier between the researcher and the chemical.[1] The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield meeting ANSI Z87.1 standards.[7] | Protects against chemical splashes, sprays, and irritating mists.[7] |
| Hand Protection | Double gloving: Wear a flexible laminate inner glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[7] | Provides a robust barrier against a wide range of potential chemical exposures. |
| Body Protection | Flame-resistant lab coat.[7] | Shields the skin and personal clothing from spills and splashes. |
| Respiratory Protection | A minimum of a fit-tested N95 respirator for solids. For volatile substances or procedures likely to generate aerosols, a higher level of protection such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) is required.[1] | Protects against the inhalation of airborne particles and vapors, a primary route of exposure for potent compounds.[1] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1][7] | Protects feet from spills and prevents the contamination of areas outside the laboratory.[1] |
Section 3: Operational Plan for Handling
All work with uncharacterized compounds should be performed in a designated area, preferably within a certified chemical fume hood or other suitable containment device.[1]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the fume hood is operational and the work area is clean and uncluttered.[8] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: Conduct all manipulations, such as weighing and transferring the compound, within the fume hood to minimize the risk of inhalation or contamination.
-
Labeling: Ensure all containers holding the novel compound are clearly and accurately labeled with the substance name and any known hazard information.[8]
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of it as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
Experimental Workflow for Handling an Unknown Compound
Caption: A generalized workflow for the safe handling of a novel or uncharacterized chemical compound.
Section 4: Disposal Plan
In the absence of a specific SDS, the novel compound and any contaminated materials must be treated as hazardous waste.[3]
Disposal Protocol:
-
Waste Collection: Collect all waste, including the compound itself, contaminated PPE, and disposable equipment, in a designated, leak-proof hazardous waste container.[10]
-
Container Labeling: The waste container must be clearly labeled with a hazardous waste tag that includes the full chemical name (or identifier) and the date accumulation began.[3]
-
Segregation: Do not mix incompatible wastes.[3] For example, keep oxidizing agents separate from organic compounds.[3]
-
Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials.[10]
-
Pickup: Request a waste pickup from your institution's Environmental Health and Safety (EHS) department as soon as the container is full.[10]
Disposal Decision Workflow
Caption: A decision-making process for the disposal of a novel chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Risk Assessment Tool | UW Environmental Health & Safety [ehs.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. research.njit.edu [research.njit.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
